molecular formula C7H8Cl2FN B2475180 3-Chloro-5-fluorobenzylamine hydrochloride CAS No. 90389-34-7

3-Chloro-5-fluorobenzylamine hydrochloride

Cat. No.: B2475180
CAS No.: 90389-34-7
M. Wt: 196.05
InChI Key: SXKXBIIFCYGVBL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2FN and its molecular weight is 196.05. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluorobenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluorobenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKXBIIFCYGVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-34-7
Record name 1-(3-chloro-5-fluorophenyl)methanamine hydrochloride
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Foundational & Exploratory

3-Chloro-5-fluorobenzylamine hydrochloride MSDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Precision Handling, Safety Architecture, and Synthetic Utility in Drug Discovery

Abstract

This technical guide provides a comprehensive operational framework for 3-Chloro-5-fluorobenzylamine hydrochloride (CAS: 90389-34-7), a high-value halogenated building block in medicinal chemistry. Beyond standard safety data, this document analyzes the compound's physiochemical behavior, specifically the electronic influence of the meta-chloro and meta-fluoro substitution pattern on reaction kinetics and metabolic stability. It outlines self-validating handling protocols and emergency response architectures designed for high-throughput research environments.

Part 1: Molecular Identity & Chemoinformatic Significance

The strategic value of 3-Chloro-5-fluorobenzylamine HCl lies in its specific substitution pattern. In Fragment-Based Drug Discovery (FBDD), this scaffold serves as a "privileged fragment."

  • Electronic Modulation: The 3,5-disubstitution pattern (both electron-withdrawing groups) significantly lowers the pKa of the benzylic amine compared to unsubstituted benzylamine. This reduction in basicity often improves oral bioavailability by reducing lysosomal trapping.

  • Metabolic Blocking: The fluorine atom at the 5-position blocks potential Phase I metabolic oxidation sites (cytochrome P450), while the chlorine atom at the 3-position enhances lipophilicity (LogP) to improve membrane permeability and fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

Table 1: Physiochemical Constants & Identity
PropertyData SpecificationTechnical Insight
Product Name 3-Chloro-5-fluorobenzylamine hydrochlorideHCl salt form preferred for stability vs. free base.
CAS Number (HCl) 90389-34-7 Primary identifier for the salt form.
CAS Number (Free Base) 90390-33-3Used for stoichiometric calculations in coupling.
Molecular Formula C₇H₇ClFN · HClStoichiometry is critical for yield calculations.
Molecular Weight 196.05 g/mol Includes HCl counterion.[1]
Appearance White to off-white crystalline powderYellowing indicates oxidation or free-base degradation.
Solubility Water, Methanol, DMSOHigh solubility in polar aprotic solvents facilitates bio-assays.
Melting Point >200°C (Decomposes)High lattice energy typical of benzylamine salts.
Part 2: Comprehensive Hazard Assessment (GHS)

While standard MSDS documents list hazards, a research environment requires understanding the implications of these hazards during synthesis.

Core GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.[1][2]

Operational Hazard Context: Unlike the free base, which can be corrosive and volatile, the hydrochloride salt is relatively stable. However, hydrolysis risk exists. Upon contact with strong bases or moisture in a heated environment, the salt can revert to the free amine, potentially releasing corrosive vapors.

Figure 1: Exposure Response Architecture

This diagram outlines the logical decision tree for emergency response, prioritizing containment and neutralization.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin/Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Brush off dry particles 2. Rinse 15m (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Remove Contacts 2. Irrigate 15m (Saline/Water) 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhale->ActionInhale Medical Seek Medical Review (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision matrix for immediate response to 3-Chloro-5-fluorobenzylamine HCl exposure events.

Part 3: Strategic Handling & Storage Protocols

To maintain scientific integrity, the compound must be handled to prevent hygroscopic degradation, which alters the molecular weight and ruins stoichiometric precision.

Protocol A: The "Dry-Chain" Weighing Procedure

Objective: To prevent hydration of the HCl salt during transfer.

  • Equilibration: Allow the storage container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Weigh only in a low-humidity environment or inside a nitrogen-purged glovebox if the downstream reaction is water-sensitive (e.g., using EDC/NHS coupling).

  • Tooling: Use anti-static spatulas. Benzylamine salts are prone to static charge, leading to scattering and inhalation risks.

  • Verification: Visually inspect for clumping. Free-flowing powder indicates high purity. Clumping suggests moisture absorption; if clumped, dry under vacuum over P₂O₅ for 12 hours.

Storage Specification
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended after use.

  • Incompatibility: Segregate strictly from strong oxidizing agents and strong bases.

Part 4: Synthetic Utility & Reaction Workflow

The primary application of this molecule is in Amide Coupling or Reductive Amination to attach the lipophilic benzyl moiety to a scaffold.

Technical Insight: The "Free-Basing" Step

Because this is sold as the Hydrochloride (HCl) salt, it cannot act as a nucleophile directly. The nitrogen lone pair is protonated (


).
  • Critical Step: You must include a base (TEA, DIPEA, or inorganic carbonate) in your reaction mixture to deprotonate the amine in situ, generating the reactive free base (

    
    ).
    
  • Stoichiometry: Use at least 1.1 equivalents of base relative to the amine salt to ensure full deprotonation.

Figure 2: Validated Synthetic Workflow (Amide Coupling)

This workflow illustrates the standard procedure for coupling this amine to a carboxylic acid, highlighting the critical in-situ neutralization step.

Synthesis AmineSalt 3-Cl-5-F-Benzylamine HCl (Non-Nucleophilic) Mix In-Situ Deprotonation (Generates Free Amine) AmineSalt->Mix Base Base (DIPEA/TEA) (>2.0 equiv) Base->Mix Acid Carboxylic Acid Scaffold (R-COOH) Reaction Amide Bond Formation (RT, 2-12h) Acid->Reaction Coupling Coupling Agent (HATU/EDC) Coupling->Reaction Mix->Reaction Nucleophilic Attack Workup Workup: Acid Wash (Remove excess amine) Base Wash (Remove acid) Reaction->Workup Product Final Amide Product Workup->Product

Caption: Synthetic logic flow for utilizing the HCl salt in amide coupling reactions.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 3-Chloro-5-fluorobenzylamine hydrochloride (CAS 90389-34-7).[3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-Chloro-5-fluorobenzylamine (Free Base CAS 90390-33-3). National Library of Medicine. Retrieved from

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextualizing the fluoro-substitution effect). Retrieved from

  • Sigma-Aldrich. (2024). Material Safety Data Sheet: Benzylamine Derivatives. Retrieved from

Sources

Technical Guide: Solubility Profiling of 3-Chloro-5-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-fluorobenzylamine hydrochloride (CAS: 90389-34-7) is a halogenated primary amine salt frequently utilized as a fragment in structure-based drug design (SBDD). Its solubility profile is governed by the competition between its highly polar ionic headgroup (ammonium chloride) and its lipophilic, electron-deficient aromatic tail.

The Core Directive:

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) . It offers superior thermodynamic stability for high-concentration stocks (>100 mM) and prevents hydrolysis or precipitation issues common in aqueous storage.

  • Working Solvent: Water/Buffer . The compound exhibits good aqueous solubility due to its salt form, but this is pH-dependent. It is suitable for biological assays at physiological pH, provided the final concentration does not exceed the critical solubility limit (estimated ~10–50 mg/mL).

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step to mastering its solubility.

PropertyData / PredictionImplication
Chemical Structure 3-Cl, 5-F-C₆H₃-CH₂-NH₃⁺ Cl⁻Amphiphilic salt (Polar head, Lipophilic tail).
CAS Number 90389-34-7 (HCl Salt)Use for precise procurement/database search.
Molecular Weight 196.05 g/mol Conversion factor for Molarity (10 mg ≈ 51 µmol).
Predicted pKa ~8.4 – 8.7Lower than benzylamine (9.3) due to electron-withdrawing Cl/F.
LogP (Free Base) ~2.1 (Predicted)Moderately lipophilic; requires the HCl salt form for water solubility.
Structural Analysis

The 3-chloro and 5-fluoro substituents are electron-withdrawing groups (EWGs).

  • Acidity (pKa): These EWGs pull electron density from the benzene ring, and inductively from the amine nitrogen. This makes the ammonium proton more acidic (easier to lose) compared to unsubstituted benzylamine.

    • Result: The pKa drops from ~9.3 to ~8.5. At physiological pH (7.4), the molecule remains >90% protonated (charged), maintaining aqueous solubility.

  • Lipophilicity: The halogens increase the lipophilicity of the ring. While the salt form dissolves in water, the "salting-out" threshold will be lower than that of non-halogenated benzylamine.

Solubility Analysis: Water vs. DMSO[1]

A. Water (The Protic Environment)

Mechanism: Ion-Dipole Interaction. Water molecules form hydration shells around the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻). The lattice energy of the crystal must be overcome by the enthalpy of hydration.

  • Solubility Limit: Estimated 20–50 mg/mL (approx. 100–250 mM).

  • pH Sensitivity: Critical. If the pH is raised above the pKa (~8.5), the salt deprotonates to the free base (neutral oil), which will precipitate immediately due to the lipophilic halogenated ring.

  • Common Pitfall: Dissolving in Phosphate Buffered Saline (PBS) directly can sometimes reduce solubility due to the "Common Ion Effect" (if high Cl⁻ is present) or buffer capacity limits.

B. DMSO (The Aprotic Environment)

Mechanism: Dipole-Dipole & Cation Solvation. DMSO is a polar aprotic solvent with a high dielectric constant and a highly exposed oxygen atom that strongly solvates cations (R-NH₃⁺). It does not solvate anions (Cl⁻) well, leaving the chloride "naked" and reactive, but this does not hinder dissolution.

  • Solubility Limit: Estimated >100 mg/mL (>500 mM).

  • Stability: DMSO stocks are bacteriostatic and prevent hydrolysis.

  • Freezing Point: DMSO freezes at 18.5°C. Stocks must be thawed completely and vortexed before use to avoid concentration gradients (cryoconcentration).

Comparative Visualization

The following diagram illustrates the solvation thermodynamics.

SolvationMechanism cluster_Water Aqueous Solvation (Protic) cluster_DMSO DMSO Solvation (Aprotic) Salt Solid Crystal (Lattice Energy) Water_Mech Mechanism: Ion-Dipole Interaction Salt->Water_Mech Dissolution DMSO_Mech Mechanism: Strong Cation Solvation (Dipole-Dipole) Salt->DMSO_Mech Dissolution Water_Risk Risk: pH > 8.5 leads to Precipitation (Free Base) Water_Mech->Water_Risk DMSO_Benefit Benefit: High Capacity (>500mM) Cryostable DMSO_Mech->DMSO_Benefit

Figure 1: Comparative solvation mechanisms. DMSO provides a robust, high-capacity environment, while water requires strict pH control to maintain the ionized, soluble state.

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Weighing: Accurately weigh 19.6 mg of 3-Chloro-5-fluorobenzylamine hydrochloride.

    • Note: The salt is likely hygroscopic.[1] Weigh quickly or use a dry box if precision <1% is required.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Molecular Biology Grade).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and colorless. If particles persist, sonicate at 40 kHz for 5 minutes (bath sonicator).

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

Protocol B: Saturation Shake-Flask Method (Water Solubility)

Objective: Empirically determine the exact aqueous solubility limit for your specific batch.

  • Excess Addition: Add 50 mg of the compound to 0.5 mL of Milli-Q water (pH 7.0) in a 1.5 mL microcentrifuge tube.

  • Equilibration: Shake or rotate at room temperature (25°C) for 24 hours.

    • Why 24h? To ensure thermodynamic equilibrium between the solid and dissolved phases.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove the supernatant.

    • Dilute 1:100 in water.

    • Measure absorbance at 260 nm (UV-Vis) or analyze via HPLC-UV against a standard curve prepared from the DMSO stock.

Biological Assay Workflow

When moving from Chemistry to Biology, the "DMSO Carryover" becomes the limiting factor.

The 0.5% Rule: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.

  • If your stock is 100 mM (in DMSO).[2]

  • Diluting 1:200 into media yields 0.5 mM (500 µM) compound at 0.5% DMSO .

Workflow cluster_Check Quality Control Stock 100 mM Stock (in DMSO) Inter Intermediate Dilution (100x in Media/Buffer) Stock->Inter Dilute 1:100 (Precipitation Risk Check) Final Final Assay Well (1x Concentration) Inter->Final Dilute 1:10 (Final DMSO < 0.1%) Check1 Check for Crash-out (Turbidity) Inter->Check1

Figure 2: Serial dilution workflow to minimize osmotic shock and precipitation risks in biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59193920 (Related Structure). Retrieved from [Link]

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives.[3] International Journal of Pharmaceutics, 269(1), 157-168.[3] Retrieved from [Link]

  • Tantishaiyakul, V. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model.[4] Journal of Pharmaceutical and Biomedical Analysis, 37(2), 411-415.[4] Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Chloro-5-fluorobenzylamine from 3-chloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a robust, self-validating protocol for the reduction of 3-chloro-5-fluorobenzonitrile to 3-chloro-5-fluorobenzylamine, avoiding common pitfalls such as hydrodehalogenation and secondary amine dimerization.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized benzylamines, such as 3-chloro-5-fluorobenzylamine, is a critical operation in medicinal chemistry, as these motifs frequently serve as pharmacophores or key building blocks in drug discovery[1]. The primary synthetic challenge in reducing 3-chloro-5-fluorobenzonitrile lies in chemoselectivity .

Standard catalytic hydrogenation conditions (e.g., Palladium on Carbon with


) are highly prone to triggering hydrodechlorination due to the susceptibility of the C-Cl bond to oxidative addition by palladium. Furthermore, the reduction of nitriles often proceeds via a highly reactive imine intermediate (

). Without intervention, the newly formed primary amine can attack this imine, leading to the formation of unwanted secondary amine dimers (

).

To circumvent these issues, this guide details two field-proven methodologies:

  • Borane-Tetrahydrofuran (

    
    ) Reduction:  The premier lab-scale method. Borane is an electrophilic reducing agent that coordinates selectively to the Lewis basic nitrile nitrogen, transferring hydride without interacting with the halogenated aromatic ring [2].
    
  • Raney Nickel Catalytic Hydrogenation with Ammonia: The preferred industrial scale-up method. Raney Nickel is significantly less active toward C-Cl bond insertion than palladium, and the presence of excess ammonia shifts the reaction equilibrium to suppress secondary amine formation.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical workflow and mechanistic pathway for the borane-mediated reduction, highlighting the critical quenching step required to liberate the free amine.

Workflow SM 3-Chloro-5-fluorobenzonitrile (1.0 eq) Reagent BH3-THF (2.5 eq) 0 °C to Reflux, 4h SM->Reagent Intermediate Amine-Borane Complex R-CH2-NH2:BH3 Reagent->Intermediate Hydride Transfer Quench MeOH / 6M HCl Quench Reflux, 1h Intermediate->Quench Boron Cleavage Salt Amine Hydrochloride Salt (Aqueous Phase) Quench->Salt B(OMe)3 Removal Workup NaOH (aq) Workup Extraction (EtOAc) Salt->Workup Free-basing Product 3-Chloro-5-fluorobenzylamine (>90% Yield, High Purity) Workup->Product

Workflow for the chemoselective borane reduction of 3-chloro-5-fluorobenzonitrile.

Quantitative Method Comparison

To assist in route selection, the quantitative and qualitative parameters of various reduction strategies are summarized below.

Reduction MethodReagents / ConditionsDehalogenation RiskDimerization RiskScalabilityTypical Yield
Electrophilic Borane

, Reflux
None Very Low Moderate (Hazardous)>90%
Poisoned Hydrogenation Raney Ni,

,

/ MeOH
LowLow (Suppressed by

)
High 80-85%
Standard Hydrogenation Pd/C,

, MeOH
High (C-Cl cleavage) High (Without

)
High<40% (Target)
Nucleophilic Hydride

, Ether, 0 °C
ModerateLowLow (Exothermic)70-80%

Detailed Experimental Protocols

Protocol A: Lab-Scale Synthesis via Borane-THF Complex

This protocol is designed as a self-validating system. The observation of gas evolution during the quench step serves as a real-time indicator of active reagent degradation, while the acidic reflux ensures the breakdown of the highly stable amine-borane adduct [2].

Materials:

  • 3-Chloro-5-fluorobenzonitrile (1.0 equiv, e.g., 10 mmol, 1.55 g)

  • Borane-THF complex (

    
    , 1.0 M in THF) (2.5 equiv, 25 mL)
    
  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Methanol (MeOH) (10 mL)

  • 6M Hydrochloric Acid (HCl) (10 mL)

  • 2M Sodium Hydroxide (NaOH) (aq)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Substrate Dissolution: Dissolve 3-chloro-5-fluorobenzonitrile (1.55 g, 10 mmol) in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Syringe in

    
     (25 mL, 25 mmol) dropwise over 15 minutes.
    
    • Causality: Nitriles are less reactive toward borane than aldehydes or ketones. An excess (2.5 eq) is required to ensure complete conversion and account for the stoichiometry of the intermediate adduct.

  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV active).

  • Adduct Cleavage (Critical Step): Cool the flask back to 0 °C. Carefully add 10 mL of MeOH dropwise.

    • Causality: Vigorous

      
       gas evolution will occur as unreacted borane is quenched. The reaction initially forms a stable amine-borane complex (
      
      
      
      ). Methanol alone is insufficient to break this bond rapidly.
  • Acidic Hydrolysis: Add 10 mL of 6M HCl. Heat the mixture to reflux for 1 hour.

    • Causality: The acid catalyzes the solvolysis of the amine-borane complex, liberating the target amine as a water-soluble hydrochloride salt and converting the boron species into volatile trimethyl borate (

      
      ), which is easily removed.
      
  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF, MeOH, and

    
    . Wash the remaining acidic aqueous layer with Diethyl Ether (2 x 15 mL) to remove non-basic organic impurities.
    
  • Free-Basing: Cool the aqueous layer and basify to pH > 10 using 2M NaOH. Extract the free amine with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield 3-chloro-5-fluorobenzylamine as a pale yellow oil.
    
Protocol B: Scale-Up Synthesis via Raney Nickel Hydrogenation

For multigram to kilogram scale, borane reagents present significant safety (pyrophoric) and economic barriers. This protocol utilizes catalytic hydrogenation optimized to prevent dehalogenation and dimerization.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 7M Ammonia (

    
    ) in Methanol.
    
    • Causality: Ammonia acts as a sacrificial nucleophile. It reacts with the intermediate imine to form an aminal, which is subsequently reduced to the primary amine, thereby outcompeting the dimerization pathway.

  • Reaction Setup: In a high-pressure autoclave, dissolve 3-chloro-5-fluorobenzonitrile (50 mmol, 7.78 g) in 50 mL of the

    
    /MeOH solution.
    
  • Catalyst Addition: Add a slurry of Raney Nickel (approx. 1.0 g wet weight) carefully. Warning: Raney Nickel is highly pyrophoric when dry; always handle as a wet slurry.

  • Hydrogenation: Seal the autoclave, purge with

    
     three times, then purge with 
    
    
    
    three times. Pressurize the reactor to 50 psi with
    
    
    gas.
  • Reaction: Stir vigorously at room temperature for 12 hours. Monitor

    
     uptake.
    
  • Filtration: Vent the reactor safely. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst. Wash the filter cake with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine, which can be purified via vacuum distillation or precipitation as a hydrochloride salt using ethereal HCl.

References

  • Organic Chemistry Portal. "Borane Reagents - Borane-Tetrahydrofuran Complex." Organic Chemistry Portal. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Borane & Borane Complexes - Mechanism + Description." ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

Application Note: A Robust Protocol for Reductive Amination Using 3-Chloro-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. This powerful transformation enables the construction of carbon-nitrogen bonds, converting aldehydes or ketones into a diverse array of primary, secondary, and tertiary amines. Its prominence is due to its operational simplicity, broad substrate scope, and the ability to circumvent common issues associated with other N-alkylation methods, such as overalkylation.[1][2] In drug discovery and development, where the amine functional group is a ubiquitous feature in biologically active molecules, reliable and high-yielding reductive amination protocols are of paramount importance.

This application note provides a detailed, field-proven protocol for the reductive amination of 3-Chloro-5-fluorobenzylamine, a versatile building block in the synthesis of complex organic molecules. The presented methodology is centered around the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of safety and functional group tolerance compared to other hydride sources like sodium cyanoborohydride (NaBH₃CN).[3][4]

The Mechanism: A Symphony of Imine Formation and Reduction

The reductive amination process is a cascade of two key chemical events occurring in a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.[1]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 3-Chloro-5-fluorobenzylamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then undergoes dehydration to yield a stable imine. Under the slightly acidic conditions often employed, the imine can be protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride ion to the electrophilic carbon of the imine or iminium ion. This reduction step is significantly faster than the reduction of the starting aldehyde or ketone, which is a key advantage of using NaBH(OAc)₃.[3] This chemoselectivity ensures that the carbonyl compound is consumed primarily through the desired amination pathway, leading to higher yields of the target amine.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the reductive amination protocol detailed in this application note.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Combine 3-Chloro-5-fluorobenzylamine and carbonyl compound in solvent B Stir for imine formation (e.g., 30-60 min at RT) A->B C Add Sodium Triacetoxyborohydride (portion-wise) B->C D Monitor reaction by TLC/LC-MS (typically 2-24 h) C->D E Quench with saturated NaHCO₃ D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for the one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of N-Alkyl-3-chloro-5-fluorobenzylamines

This protocol provides a general method for the reductive amination of 3-Chloro-5-fluorobenzylamine with a representative aldehyde. It is a robust starting point that can be adapted for various carbonyl substrates.

Materials:

  • 3-Chloro-5-fluorobenzylamine

  • Aldehyde or Ketone (e.g., Isobutyraldehyde as a model)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Chloro-5-fluorobenzylamine (1.0 eq.). Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The addition can be exothermic, so it is important to control the rate of addition, especially on a larger scale.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-3-chloro-5-fluorobenzylamine.

Reaction Parameters and Optimization

The success of the reductive amination can be influenced by several factors. The following table provides guidance on key parameters.

ParameterRecommended Conditions & Rationale
Solvent 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃, as reactions are generally faster.[3][4] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective alternatives.
Stoichiometry A slight excess of the carbonyl compound (1.0-1.2 eq.) and the reducing agent (1.2-1.5 eq.) is typically used to ensure complete conversion of the starting amine.
Temperature Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial.
Acid Catalyst For reactions with ketones, the addition of a catalytic amount of acetic acid (1-2 eq.) can accelerate the formation of the iminium ion and improve reaction rates.[3] For most aldehydes, an acid catalyst is not necessary.
Substrate Scope This protocol is broadly applicable to a wide range of aliphatic and aromatic aldehydes. Ketones will also react, though they are generally less reactive than aldehydes and may require longer reaction times or the addition of an acid catalyst.[5]

Safety Precautions

  • 3-Chloro-5-fluorobenzylamine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle in a dry environment and quench reactions carefully.

  • Chlorinated Solvents: 1,2-Dichloroethane and dichloromethane are suspected carcinogens and should be handled with care in a fume hood.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning any work.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time- Low reactivity of the carbonyl compound- Degradation of the reducing agent- Allow the reaction to stir for a longer period.- For ketones, add a catalytic amount of acetic acid.- Use fresh, high-quality sodium triacetoxyborohydride.
Formation of Dialkylated Product The secondary amine product reacts with another molecule of the aldehyde.- Use a 1:1 stoichiometry of the amine and aldehyde.- Add the reducing agent immediately after the aldehyde to minimize the time the secondary amine is present with unreacted aldehyde.
Reduction of the Carbonyl Starting Material The reducing agent is too reactive or the imine formation is slow.- Ensure that sodium triacetoxyborohydride is used, as it is highly selective for imines over carbonyls.- Allow sufficient time for imine formation before adding the reducing agent.
Difficult Purification The product and starting materials have similar polarities.- Optimize the reaction to go to completion to simplify the crude mixture.- Utilize a different eluent system for column chromatography or consider purification by preparative HPLC.

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the N-alkylation of 3-Chloro-5-fluorobenzylamine. The use of sodium triacetoxyborohydride ensures a high degree of chemoselectivity and functional group tolerance, making this a valuable tool for the synthesis of a wide range of secondary amines. By understanding the underlying mechanism and key reaction parameters, researchers can successfully apply and adapt this protocol to advance their synthetic endeavors in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(13), 971-1031. [Link]

  • Pavia, M. R., Cohen, M. P., & Schroeder, J. D. (1990). A mild and efficient method for the reductive amination of aldehydes and ketones. Tetrahedron Letters, 31(39), 5595-5598. [Link]

Sources

Preparation of 3-Chloro-5-fluorobenzylamine Free Base from its Hydrochloride Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the protocol for the preparation of 3-Chloro-5-fluorobenzylamine free base from its corresponding hydrochloride (HCl) salt. This conversion is a fundamental procedure in synthetic organic chemistry, particularly crucial in the fields of pharmaceutical and agrochemical research where the free amine is often a required intermediate for subsequent reactions. This document provides a step-by-step methodology, explains the chemical principles behind the procedure, and outlines the necessary safety precautions and analytical techniques for product verification.

Introduction: The Significance of 3-Chloro-5-fluorobenzylamine

3-Chloro-5-fluorobenzylamine is a valuable building block in medicinal chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules, including those targeting cancer and infectious diseases.[2]

Amine compounds are frequently supplied as hydrochloride salts to enhance their stability and ease of handling. However, for many synthetic transformations, the free amine is the required nucleophilic species. Therefore, an efficient and clean conversion from the salt to the free base is a critical and routine laboratory operation.

Chemical Principles: The Chemistry of Acid-Base Extraction

The conversion of an amine hydrochloride salt to its free base is a classic example of an acid-base reaction followed by liquid-liquid extraction. The core principle relies on the differential solubility of the amine salt and the free amine in aqueous and organic solvents.

  • Amine Hydrochloride Salt: In its protonated form (R-NH3+Cl-), the amine salt is ionic and therefore generally soluble in aqueous solutions and insoluble in nonpolar organic solvents.

  • Free Amine (Free Base): Upon neutralization with a base, the proton is removed, yielding the neutral free amine (R-NH2). This free base is typically less soluble in water and more soluble in organic solvents.

By treating an aqueous solution of the amine hydrochloride with a suitable base, the free amine is liberated and can then be selectively extracted into an immiscible organic solvent.

Materials and Equipment

Reagents
ReagentGradeSupplier ExampleNotes
3-Chloro-5-fluorobenzylamine HCl≥98%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)Reagent GradeFisher ScientificBase for neutralization.
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)ACS Grade or higherVWRExtraction solvent.
Deionized WaterHigh PurityFor preparing aqueous solutions.
Brine (Saturated NaCl solution)For washing the organic layer.
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)AnhydrousAcros OrganicsDrying agent for the organic extract.
Equipment
  • Separatory funnel (appropriate volume)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for the conversion of approximately 5 grams of 3-Chloro-5-fluorobenzylamine HCl. The quantities can be scaled accordingly.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Neutralization cluster_extraction Extraction & Washing cluster_purification Drying & Isolation A Dissolve 3-Chloro-5-fluorobenzylamine HCl in deionized water B Add aqueous base (e.g., 2M NaOH) dropwise with stirring A->B C Monitor pH (target: pH 10-12) B->C D Transfer to separatory funnel C->D E Extract with organic solvent (e.g., EtOAc) D->E F Separate organic layer E->F G Wash organic layer with brine F->G H Separate and collect organic layer G->H I Dry organic layer over Na2SO4 H->I J Filter to remove drying agent I->J K Concentrate in vacuo using a rotary evaporator J->K L Obtain 3-Chloro-5-fluorobenzylamine free base K->L

Caption: Workflow for the preparation of 3-Chloro-5-fluorobenzylamine free base.

Detailed Procedure
  • Dissolution: In a 250 mL beaker, dissolve 5.0 g of 3-Chloro-5-fluorobenzylamine HCl in 50 mL of deionized water. Stir the mixture with a magnetic stir bar until the salt is completely dissolved.

  • Basification: While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise to the dissolved amine salt. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is between 10 and 12. The formation of a milky white precipitate or an oily layer indicates the formation of the free amine.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate (EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The top layer will be the organic phase containing the free amine, and the bottom layer will be the aqueous phase.

  • Separation and Further Extraction: Drain the lower aqueous layer and set it aside. Collect the organic layer in a clean Erlenmeyer flask. Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 25 mL portions of ethyl acetate to ensure complete recovery of the product. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts by adding 50 mL of brine (saturated NaCl solution) to the separatory funnel. Shake gently and allow the layers to separate. This step helps to remove any remaining water-soluble impurities and reduces the solubility of the organic phase in the aqueous layer. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na2SO4) to the solution.[3] Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing. Let the mixture stand for at least 15-20 minutes to ensure all residual water is absorbed.

  • Isolation: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the round-bottom flask.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure. Be cautious not to overheat the sample. The final product, 3-Chloro-5-fluorobenzylamine free base, should be a pale yellow oil or a low-melting solid.

Product Characterization

The identity and purity of the obtained 3-Chloro-5-fluorobenzylamine free base should be confirmed by appropriate analytical methods.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the benzylic CH₂ protons, as well as the disappearance of the broad NH₃⁺ peak from the starting material and the appearance of a singlet for the NH₂ protons.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the free base (159.59 g/mol ).[4] The fragmentation pattern can provide further structural confirmation.[5]

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Given the presence of a fluorine atom, ¹⁹F NMR can be a powerful tool for characterization.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

  • Chemical Hazards:

    • 3-Chloro-5-fluorobenzylamine (and its HCl salt): May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.

    • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

    • Organic Solvents (Ethyl Acetate, Dichloromethane): Flammable and can cause irritation. Avoid inhalation of vapors.

Troubleshooting

ProblemPossible CauseSolution
Emulsion formation during extraction Vigorous shaking or presence of surfactants.Add a small amount of brine and swirl gently. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of Celite may be necessary.
Low product yield Incomplete basification or insufficient extraction.Ensure the pH reaches 10-12 during basification. Perform at least three extractions with the organic solvent.
Product is wet (contains water) Inadequate drying.Use a sufficient amount of drying agent and allow adequate time for drying. Ensure the organic layer is clear before proceeding to solvent removal.

References

  • University of Rochester. Remove Sticky Reagents. [Link]

  • PubChem. 3-Fluorobenzylamine. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Shimadzu. Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. [Link]

  • RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • The Royal Society of Chemistry. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes Sameera Senawee. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • BioPharm International. Alternative Solvents for Extractables and Leachables Evaluation. [Link]

  • YouTube. How To Label NMR Spectra. [Link]

  • Reddit. How to purify Benzylamine? : r/OrganicChemistry. [Link]

  • PrepChem.com. Synthesis of 3-chloro-5-fluorobenzamide. [Link]

  • Quick Company. Process For The Preparation Of 3 Chloroiminodibenzyl. [Link]

  • Google Patents.
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

Sources

Application Notes and Protocols for Peptidomimetic Synthesis Using Halogenated Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Halogenation in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2][3] They offer a solution to the inherent limitations of peptide-based therapeutics, such as poor metabolic stability, low bioavailability, and susceptibility to proteolytic degradation.[1][4][5] A key strategy in the medicinal chemist's toolbox for crafting effective peptidomimetics is the incorporation of halogen atoms. The introduction of fluorine, chlorine, bromine, or iodine into a peptidomimetic scaffold can profoundly influence its physicochemical and biological properties.[6][7][8]

Halogenation provides a versatile tool for fine-tuning lipophilicity, modulating electronic properties, and introducing specific, directional non-covalent interactions, most notably halogen bonds.[6][9][10] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the peptide backbone.[10][11] These interactions can be as significant as hydrogen bonds in stabilizing peptide conformations, such as β-hairpins, and can enhance binding affinity and selectivity for biological targets.[9][12][13]

This guide focuses on the practical application of halogenated benzylamines as versatile building blocks in the synthesis of novel peptidomimetics. Their aromatic nature provides a rigid scaffold, while the halogen substituents offer a powerful means to modulate biological activity and conformational preferences. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key synthetic transformations.

The Role of Halogenated Benzylamines in Modulating Peptidomimetic Properties

The incorporation of a halogenated benzyl group into a peptide or peptidomimetic structure can have several beneficial effects:

  • Enhanced Lipophilicity and Membrane Permeability: The introduction of halogens, particularly chlorine, bromine, and iodine, increases the lipophilicity of the molecule. This can improve its ability to cross cell membranes, a critical factor for oral bioavailability.[6]

  • Increased Proteolytic Stability: The steric bulk of the halogenated benzyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptidomimetic.[4]

  • Conformational Control via Halogen Bonding: As mentioned, halogen bonds can act as conformational constraints, pre-organizing the peptidomimetic into a bioactive conformation.[12][13] The strength of the halogen bond can be tuned by selecting the appropriate halogen (I > Br > Cl > F).[9]

  • Improved Binding Affinity: Halogen bonds can form favorable interactions with protein targets, leading to increased binding affinity and potency.[14][15] Computational studies have shown that intermolecular halogen bonds between proteins and peptides can significantly enhance their binding interactions.[14]

  • Bioisosteric Replacement: A halogenated phenyl ring can serve as a bioisostere for other aromatic or hydrophobic amino acid side chains, allowing for the exploration of structure-activity relationships (SAR).

The following table summarizes the key properties of different halogens when incorporated into a benzylamine scaffold for peptidomimetic synthesis:

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Features in Peptidomimetic Design
Fluorine (F) 1.473.98Can alter pKa, induce specific conformational puckering (e.g., in proline mimics), and enhance metabolic stability by blocking sites of oxidation.[6]
Chlorine (Cl) 1.753.16Increases lipophilicity and can participate in halogen bonding.[11][12]
Bromine (Br) 1.852.96A strong halogen bond donor, significantly increasing lipophilicity and providing a handle for further chemical modification via cross-coupling reactions.[16]
Iodine (I) 1.982.66The strongest halogen bond donor among the common halogens, offering the most significant potential for enhancing binding affinity through this interaction.[9][11]

Synthetic Strategies and Protocols

Halogenated benzylamines can be incorporated into peptidomimetic structures through several robust synthetic methodologies. The choice of method will depend on the desired final structure and the overall synthetic strategy.

Reductive Amination for N-Terminal Modification

Reductive amination is a straightforward and widely used method for introducing a benzyl group to the N-terminus of a peptide or to a primary amine within a peptidomimetic scaffold.[17] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction.

Logical Workflow for Reductive Amination

Start Start with Peptide/Amine and Halogenated Benzaldehyde Imine_Formation Imine Formation (Condensation) Start->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product N-Halobenzylated Peptidomimetic Purification->Product

Caption: Workflow for N-terminal modification via reductive amination.

Detailed Protocol: N-Terminal Benzylation of a Dipeptide

This protocol describes the synthesis of N-(4-bromobenzyl)-leucyl-alanine methyl ester.

Materials:

  • Leucyl-alanine methyl ester hydrochloride (1.0 eq)

  • 4-Bromobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask, add leucyl-alanine methyl ester hydrochloride (1.0 eq) and dissolve it in anhydrous DCM.

  • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add 4-bromobenzaldehyde (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-bromobenzyl)-leucyl-alanine methyl ester.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show a major peak corresponding to the mass of the product. ¹H NMR spectroscopy should show the characteristic signals for the benzyl group and the amino acid residues.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid construction of complex peptidomimetic scaffolds in a single step.[18][19][20] By using a halogenated benzylamine as the amine component, a halogenated aromatic moiety can be efficiently incorporated into the final product.

Logical Workflow for Ugi-4CR

Components Combine: - Halogenated Benzylamine - Aldehyde/Ketone - Carboxylic Acid - Isocyanide Reaction Ugi Four-Component Reaction (in Methanol or TFE) Components->Reaction Workup Solvent Removal and Aqueous Workup Reaction->Workup Purification Purification (Chromatography or Crystallization) Workup->Purification Product α-Acylamino Amide Peptidomimetic Purification->Product

Caption: Workflow for peptidomimetic synthesis via the Ugi-4CR.

Detailed Protocol: Ugi Synthesis of a Halogenated Peptidomimetic

This protocol describes the synthesis of a peptidomimetic from 4-chlorobenzylamine, isobutyraldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • 4-Chlorobenzylamine (1.0 eq)

  • Isobutyraldehyde (1.0 eq)

  • Acetic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzylamine (1.0 eq) and isobutyraldehyde (1.0 eq) in methanol. Stir for 20 minutes at room temperature to pre-form the imine.

  • Add acetic acid (1.0 eq) to the reaction mixture.

  • Cool the flask in an ice bath and add tert-butyl isocyanide (1.0 eq) dropwise. Causality: The Ugi reaction is often exothermic, and cooling helps to control the reaction rate.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove excess acetic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired peptidomimetic.

Self-Validation: The formation of the Ugi product can be confirmed by the presence of two amide signals in the ¹H and ¹³C NMR spectra and by mass spectrometry.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are common cores in many natural products and pharmaceuticals.[21][22][23] While not directly using a halogenated benzylamine, this reaction can be adapted to create halogenated peptidomimetics by using a halogenated tryptamine or phenylethylamine derivative. A subsequent N-benzylation step with a halogenated benzyl halide can then be performed.

Logical Workflow for Pictet-Spengler and N-Benzylation

Start Start with Halogenated Tryptamine and an Aldehyde PS_Reaction Pictet-Spengler Reaction (Acid Catalyst, Heat) Start->PS_Reaction Cyclic_Intermediate Halogenated Tetrahydro-β-carboline PS_Reaction->Cyclic_Intermediate N_Alkylation N-Alkylation with Halogenated Benzyl Halide Cyclic_Intermediate->N_Alkylation Workup Aqueous Workup and Extraction N_Alkylation->Workup Purification Purification (Chromatography) Workup->Purification Product N-Benzylated Halogenated Peptidomimetic Purification->Product

Sources

Advanced Protocols for Suzuki-Miyaura Coupling of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylamine pharmacophores are ubiquitous in medicinal chemistry, serving as critical linkers in bioactive molecules (e.g., Sitagliptin, chemokines). However, the installation of the benzylamine motif via Suzuki-Miyaura coupling presents two distinct mechanistic failures:

  • Catalyst Poisoning: Free primary amines (

    
    ) are strong Lewis bases that coordinate tightly to Palladium, displacing phosphine ligands and arresting the catalytic cycle.
    
  • Protodeboronation: Benzylic boronic acids are inherently unstable. The

    
     bond is prone to hydrolytic cleavage under basic conditions, leading to rapid degradation before transmetallation can occur.
    

This guide details three validated protocols to overcome these barriers, utilizing Protected Pinacol Esters , Molander Salts (Trifluoroborates) , and MIDA Boronates .

Part 1: Strategic Precursor Selection

The choice of Boron precursor dictates the success of the coupling. Do not use free boronic acids for benzylamine derivatives due to their high instability.

Precursor ClassStructureStabilityAtom EconomyRec. ApplicationCost
Protected Pinacol Ester (Bpin) Ar-CH₂-B(pin)High (if protected)ModerateStandard industrial scale-up.Low
Molander Salt (BF₃K) Ar-CH₂-BF₃KVery HighHighBest for unprotected amines or difficult substrates.Med
MIDA Boronate Ar-CH₂-B(MIDA)ExtremeLow"Slow release" for highly unstable benzyl species.High
Free Boronic Acid Ar-CH₂-B(OH)₂Very LowHighAvoid. Rapid protodeboronation.Low

Part 2: Mechanistic Insight & Failure Modes

The following diagram illustrates the standard catalytic cycle and the specific off-cycle pathways that cause failure in benzylamine couplings.

SuzukiMechanism PreCat Pd(II) Precatalyst ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X AminePoison FAILURE MODE 1: Amine Coordination (Pd-NH2 Complex) ActiveCat->AminePoison + Free R-NH2 (Irreversible Binding) TransMet Transmetallation OxAdd->TransMet + Ar-B(OR)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Decomp FAILURE MODE 2: Protodeboronation (Toluene Formation) TransMet->Decomp Hydrolysis of Unstable Benzyl-B RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting amine poisoning and protodeboronation risks.

Part 3: Experimental Protocols

Protocol A: The Industry Standard (Protected Bpin)

Target: Synthesis of N-Boc protected benzylamines. Rationale: The tert-butoxycarbonyl (Boc) group sterically hinders the nitrogen, preventing Pd coordination. The pinacol ester provides moderate stability against protodeboronation.

Reagents:

  • Precursor: 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (1.0 equiv).

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the aryl halide, N-Boc-benzylamine boronate, K₂CO₃, and Pd(dppf)Cl₂.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronate.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • React: Heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If protodeboronation (formation of Boc-benzylamine) is observed >10%, lower temp to 70°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group can be removed subsequently with TFA/DCM.

Protocol B: The Robust Method (Molander Salts)

Target: Coupling of unprotected or sensitive amine derivatives. Rationale: Potassium trifluoroborates (BF₃K) are air-stable solids. They release the active boronic acid slowly in situ via hydrolysis, maintaining a low concentration of the unstable species to minimize decomposition.

Reagents:

  • Precursor: Potassium (aminomethyl)trifluoroborate (1.0 equiv).

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: THF : Water (10:1) or CPME : Water.

Step-by-Step Methodology:

  • Ligand Pre-complexation: In a separate vial, stir Pd(OAc)₂ and XPhos in THF for 10 mins to form the active catalyst.

  • Main Setup: Charge the reaction vessel with the BF₃K salt, aryl halide, and Cs₂CO₃.

  • Combine: Add the catalyst solution and water to the main vessel.

  • React: Heat to reflux (approx. 75–80°C) for 12–24 hours.

    • Mechanism:[1][2] The water/base hydrolyzes the BF₃K to Ar-B(OH)₂. The bulky XPhos ligand creates a "shell" around the Pd, preventing the free amine from binding.

  • Workup: Standard aqueous extraction.

    • Note: Molander salts are highly polar; ensure the starting material is consumed before extraction.

Protocol C: The "Slow Release" Method (MIDA Boronates)

Target: Highly unstable benzyl species where Bpin fails. Rationale: MIDA boronates are stable to anhydrous conditions.[1] Under aqueous basic coupling conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the transmetallation step, preventing accumulation and decomposition.

Reagents:

  • Precursor: 4-(aminomethyl)phenyl MIDA boronate (1.2 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/SPhos.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene : Water (5:1) or Dioxane : Water.

Step-by-Step Methodology:

  • Setup: Combine MIDA boronate, aryl bromide, catalyst, and base in a sealable tube.

  • Solvent: Add the solvent mixture (ensure water is present; hydrolysis is required for activation).

  • React: Heat to 60°C .

    • Optimization: If conversion is slow, increase to 80°C. The rate of MIDA hydrolysis is temperature/base dependent.

  • Workup: MIDA byproducts are water-soluble. Wash organic layer thoroughly with 1M NaOH (to remove residual boronic acid) and brine.

Part 4: Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
"Black Metal" Precipitation Catalyst decomposition (Pd aggregation).Add more ligand (e.g., XPhos, SPhos) or switch to Pd(dppf)Cl₂.
Low Yield + De-borylated Product Protodeboronation (C-B bond cleavage).Use Protocol C (MIDA) or Protocol B (BF₃K). Lower reaction temperature.
No Reaction (Starting Material Remains) Catalyst Poisoning by Amine.Ensure Amine is Boc-protected (Protocol A) or use Buchwald ligands (XPhos) (Protocol B).
Homocoupling (Ar-Ar) Oxygen in system.[3]Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[1][4]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research.

Sources

Application Note: Chemoselective N-Alkylation Strategies for 3-Chloro-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Chloro-5-fluorobenzylamine is a highly valued building block in medicinal chemistry and agrochemical development[1]. The unique di-halogenated substitution pattern on the aromatic ring imparts favorable physicochemical properties to lead compounds, including enhanced lipophilicity, altered pKa, and improved metabolic stability against cytochrome P450 oxidation[1].

However, functionalizing the primary amine moiety presents a classic synthetic challenge: over-alkylation . When primary amines are reacted with alkyl halides, the initial N-alkylation yields a secondary amine. Due to the electron-donating nature of the newly added alkyl group, this secondary amine is often more nucleophilic than the starting primary amine, leading to rapid, uncontrolled over-alkylation that produces complex mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[2][3].

This application note provides researchers with self-validating, field-proven protocols to achieve strictly chemoselective mono-N-alkylation of 3-chloro-5-fluorobenzylamine.

Mechanistic Strategies for Chemoselectivity

To bypass the thermodynamic trap of over-alkylation, two primary mechanistic strategies are employed:

  • Reductive Amination (The Carbonyl Approach): This is the most reliable method for mono-alkylation. The primary amine condenses with an aldehyde or ketone to form an imine (or iminium) intermediate, which is subsequently reduced to the secondary amine in situ[2]. Because the resulting secondary amine cannot easily form an imine with another equivalent of the carbonyl compound, over-alkylation is inherently suppressed[4].

  • Controlled Direct Alkylation (The Halide Approach): When an alkyl halide must be used, specific basic conditions are required. Utilizing Cesium Hydroxide (CsOH) in anhydrous N,N-dimethylformamide (DMF) promotes mono-alkylation[5]. The large, polarizable cesium cation creates a loose ion pair that enhances the nucleophilicity of the primary amine, while steric and electronic factors uniquely mitigate further reaction of the secondary amine[5]. Alternatively, competitive deprotonation/protonation strategies utilizing amine hydrobromides can trap the secondary amine in an unreactive protonated state[6].

Decision Workflow

NAlkylation Start 3-Chloro-5-fluorobenzylamine (Primary Amine) Decision Choose Alkylation Electrophile Start->Decision Reductive Aldehyde / Ketone (Reductive Amination) Decision->Reductive Carbonyl Available Direct Alkyl Halide (Direct Alkylation) Decision->Direct Halide Available Imine Imine Formation (-H2O) Reductive->Imine CsOH CsOH·H2O / DMF Base Promoted Direct->CsOH Protonation Amine·HBr Protonation Strategy Direct->Protonation Reduction In situ Reduction (NaBH(OAc)3 or Ti/NaBH4) Imine->Reduction Product Mono-N-alkylated Secondary Amine Reduction->Product CsOH->Product Protonation->Product

Caption: Workflow for selecting the optimal N-alkylation strategy for 3-Chloro-5-fluorobenzylamine.

Quantitative Performance Comparison

The following table summarizes the expected yields and chemoselectivity profiles of the methodologies discussed, allowing for rapid experimental planning[4][5][6].

MethodologyReagents / ConditionsMono-alkylation SelectivityTypical YieldMechanistic Advantage
Standard Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT> 98%85 - 95%Excellent chemoselectivity; tolerates acid-labile groups.
Ti-Mediated Reductive Amination Ketone, Ti(i-PrO)₄, NaBH₄, THF/EtOH> 99%80 - 92%Forces imine formation with sterically hindered or enolizable ketones.
CsOH Direct Alkylation Alkyl Bromide, CsOH·H₂O, 4Å MS, DMF~ 90 - 95%75 - 88%Allows direct use of alkyl halides without prior oxidation to aldehydes.
Protonation Strategy Alkyl Bromide, R-NH₂·HBr, DMSO, 60°C~ 85 - 90%70 - 85%Avoids strong bases; self-buffering system traps secondary amines.

Experimental Protocols

Protocol A: One-Pot Reductive Amination (Preferred Method)

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces imines over aldehydes/ketones, minimizing the reduction of the starting carbonyl to an alcohol[2].

Reagents:

  • 3-Chloro-5-fluorobenzylamine (1.0 equiv, ~1.0 mmol)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Optional: Activated 4Å Molecular Sieves or MgSO₄ (for unreactive ketones)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-chloro-5-fluorobenzylamine and the carbonyl compound in anhydrous DCE.

    • Causality Note: DCE is preferred over DCM as its slightly higher boiling point allows for gentle heating if imine formation is sluggish.

  • Dehydration (Optional): If using a ketone, add activated 4Å molecular sieves. Stir the mixture at room temperature for 1–2 hours.

    • Causality Note: Removing water drives the condensation equilibrium forward, ensuring complete conversion to the imine before reduction begins.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to the stirred solution.

  • Reaction Monitoring: Continue stirring at room temperature for 2–12 hours. Monitor the disappearance of the imine via TLC or LC-MS[2].

  • Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to break up boron complexes. Extract the aqueous layer with DCM (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Protocol B: Chemoselective Direct Alkylation via CsOH

When the alkylating agent is only available as a halide, this protocol leverages the unique properties of Cesium Hydroxide to prevent over-alkylation[5].

Reagents:

  • 3-Chloro-5-fluorobenzylamine (1.0 equiv, ~1.0 mmol)

  • Alkyl Bromide or Iodide (1.2 equiv)

  • Cesium Hydroxide Monohydrate, CsOH·H₂O (1.0 - 1.5 equiv)

  • Activated powdered 4Å Molecular Sieves (500 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Preparation of the Base Matrix: In an oven-dried flask, suspend CsOH·H₂O and activated powdered 4Å molecular sieves in anhydrous DMF. Stir for 15 minutes at room temperature.

    • Causality Note: The molecular sieves are critical here; they scavenge the water of hydration from the CsOH·H₂O and any moisture introduced, preventing the hydrolysis of the alkyl halide[5].

  • Amine Activation: Add 3-chloro-5-fluorobenzylamine to the suspension. Stir for an additional 15 minutes.

  • Alkylation: Add the alkyl bromide dropwise. Stir the reaction at room temperature (23 °C) for 12–24 hours.

    • Causality Note: Maintaining room temperature is vital. Elevated temperatures increase the kinetic energy of the system, which can override the steric/electronic protections provided by the cesium ion pair, leading to tertiary amine formation.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL) to dissolve the DMF, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers thoroughly with water (3 x 15 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the mono-alkylated product.

References

1.[2] Benchchem. "Experimental procedure for N-alkylation of primary amines." Benchchem. URL: 2.[6] RSC Advances. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Publishing. URL: 3.[4] Organic Chemistry Portal. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." Organic Chemistry Portal. URL: 4.[3] Wikipedia. "Amine alkylation." Wikipedia. URL: 5.[5] Organic Chemistry Portal. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Chemistry Portal. URL: 6.[1] Benchchem. "3-chloro-5-fluoro-N-methylaniline hydrochloride." Benchchem. URL:

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization Strategies for 3-Chloro-5-fluorobenzylamine HCl

[1]

Support Ticket ID: T-SOL-3CFB-001

Compound: 3-Chloro-5-fluorobenzylamine Hydrochloride CAS (HCl Salt): 90389-34-7 | CAS (Free Base): 90390-33-3 Molecular Weight: 196.05 g/mol (HCl Salt) | 159.59 g/mol (Free Base)[1]

Executive Summary & Technical Profile

As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate amine hydrochloride salts into organic synthesis workflows. The core issue with 3-Chloro-5-fluorobenzylamine HCl is the conflict between its ionic crystal lattice (which demands high-dielectric solvents like water or DMSO) and the non-polar requirements of many organic reactions (DCM, Toluene, EtOAc).[1]

This guide provides the protocols to overcome this "solubility mismatch" via two main strategies: In-Situ Neutralization (for immediate reaction use) and Biphasic Free-Basing (for isolating the soluble amine).[1]

Solubility Profile: Salt vs. Free Base

Data estimated based on general benzylamine hydrochloride physicochemical trends.[1]

Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Protic Polar WaterHigh (>100 mg/mL) Low / ImmiscibleSalt storage; aqueous workups.[1]
Protic Polar MethanolHigh HighGood for hydrogenations; avoid with electrophiles.
Aprotic Polar DMSO / DMFHigh HighUniversal solvent; hard to remove.
Chlorinated Dichloromethane (DCM)Negligible High Standard for amide couplings.
Ethers THF / Diethyl EtherVery LowHighCommon reaction solvent.
Hydrocarbons Toluene / HexanesInsolubleModerate - HighUsed for azeotropic drying.[1]

Troubleshooting Guide (Q&A)

Q1: I am trying to perform an amide coupling in DCM, but the 3-Chloro-5-fluorobenzylamine HCl sits at the bottom of the flask. Will the reaction work?

Diagnosis: The ionic HCl salt is insoluble in dichloromethane (DCM). Solution: Yes, the reaction can proceed, but you must "unlock" the amine in situ. Technical Insight: The amine is currently protonated (

1Fix:
  • Stoichiometry: You need at least 1.0 equivalent of base just to neutralize the HCl, plus whatever is required for the reaction.

  • Observation: Upon adding DIPEA, the solid HCl salt will slowly dissolve (or turn into a finer suspension of DIPEA·HCl), releasing the free amine into the DCM solution to react.

Q2: I need to use the amine in a nucleophilic aromatic substitution ( ) in DMSO, but I'm getting low yields.

Diagnosis: While the salt dissolves in DMSO, the protonated amine is not nucleophilic. Solution: You must add an inorganic base like


Technical Insight:

1
  • Tip: Ensure the base is finely ground to maximize surface area.

Q3: Can I just dissolve the salt in Methanol and use it?

Diagnosis: It depends on your electrophile. Solution: Methanol is excellent for dissolving the salt, but it is also a nucleophile (an alcohol).

  • Risk: If you are reacting the amine with an acid chloride, isocyanate, or anhydride, the methanol will compete, forming esters or carbamates instead of your desired product.

  • Safe Use: Methanol is safe for reductive aminations (using

    
     or 
    
    
    ).

Experimental Protocols

Protocol A: Biphasic Free-Basing (Isolation Strategy)

Use this when you need the pure amine as a starting material for sensitive reactions where external bases (DIPEA) might interfere.[1]

Reagents:

  • 3-Chloro-5-fluorobenzylamine HCl[1][2][3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimal amount of water. If it is stubborn, mild warming (30°C) helps.

  • Partitioning: Transfer the aqueous solution to a separatory funnel. Add an equal volume of organic solvent (DCM is preferred for high solubility).

  • Basification: Carefully add 1M NaOH until the aqueous layer pH > 12.

    • Note: You may see a "cloud" form at the interface; this is the free amine precipitating before dissolving into the organic layer.

  • Extraction: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Collect the organic (bottom) layer. Extract the aqueous layer 2 more times with fresh DCM.

  • Drying: Combine organic extracts, dry over Anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap).

    • Result: You will obtain 3-Chloro-5-fluorobenzylamine as a clear/yellowish oil (Free Base).[1]

Protocol B: In-Situ Neutralization (Reaction Strategy)

Use this for standard amide couplings or substitutions in non-polar solvents.[1]

Reagents:

  • Reaction Solvent (e.g., DCM, DMF, THF)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

Step-by-Step:

  • Suspend 1.0 equiv of 3-Chloro-5-fluorobenzylamine HCl in the solvent.[1]

  • Add 1.2 to 1.5 equivalents of DIPEA/TEA.

  • Stir at Room Temperature for 10–15 minutes.

    • Checkpoint: The mixture should become clearer or change texture as the soluble free amine is released and the organic-soluble base-salt (DIPEA[1]·HCl) forms.

  • Add your electrophile (Acid Chloride, Activated Ester, etc.) and proceed.

Decision Logic & Workflows

Figure 1: Solvent & Strategy Selection Tree

This logic gate helps you decide whether to convert the salt or use additives based on your intended reaction.

SolubilityStrategycluster_0Non-Polar / Aprotic (DCM, THF, EtOAc)cluster_1Polar Protic (Water, MeOH)StartStart: 3-Chloro-5-fluorobenzylamine HClSolventChoiceTarget Solvent?Start->SolventChoiceNonPolarInsolubleSolventChoice->NonPolarDCM, THF, ToluenePolarSolubleSolventChoice->PolarWater, MeOHReactionTypeReaction Type?NonPolar->ReactionTypeCouplingAmide Coupling / AcylationReactionType->CouplingStandardSensitiveBase-Sensitive / Metal Cat.ReactionType->SensitiveStrict ConditionsProtocolBUse Protocol B:In-Situ Neutralization(Add DIPEA/TEA)Coupling->ProtocolBProtocolAUse Protocol A:Isolate Free Base(Biphasic Extraction)Sensitive->ProtocolACompetitionCheck forNucleophilic CompetitionPolar->CompetitionSafeReductive Amination:Safe to proceedCompetition->SafeAldehydes/KetonesUnsafeAcylation:STOP (Solvent will react)Competition->UnsafeAcid Chlorides

Caption: Decision tree for selecting the correct solubilization strategy based on solvent compatibility and reaction type.

Figure 2: Biphasic Free-Basing Mechanism

Visualizing the phase transfer process in Protocol A.

FreeBasingStep1Aqueous Phase(R-NH3+ Cl-)SolubleStep2Add NaOH(Deprotonation)Step1->Step2pH > 12Step3Interface(R-NH2)PrecipitatesStep2->Step3NeutralizationStep4Organic Phase (DCM)(R-NH2)DissolvesStep3->Step4Extraction

Caption: Mechanism of converting the water-soluble salt into the organic-soluble free base via pH manipulation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144539, 3-Chloro-4-fluorobenzylamine (Analogous Structure).[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for amine salt solubility and free-basing principles).
  • Reich, H. J. pKa Table of Amines and Ammonium Salts. University of Wisconsin-Madison. (Reference for basicity of benzylamines, approx pKa ~9.3).[4]

Removing unreacted 3-Chloro-5-fluorobenzylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides field-proven troubleshooting strategies and methodologies for removing unreacted 3-Chloro-5-fluorobenzylamine (CAS 90390-33-3) from organic reaction mixtures. Designed for researchers and drug development professionals, this module focuses on causality-driven decision-making and self-validating experimental protocols.

Section 1: Chemical Profiling & Diagnostic Matrix

Q: How do the chemical properties of 3-Chloro-5-fluorobenzylamine dictate my purification strategy? A: Successful removal of any reagent requires exploiting its specific physicochemical properties[1]. 3-Chloro-5-fluorobenzylamine is a primary amine, but its reactivity and basicity are distinctly altered by its aromatic substituents. The meta-chloro and meta-fluoro groups exert a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the benzylic nitrogen.

This causality means the amine is slightly less basic and less nucleophilic than an unsubstituted benzylamine. Consequently, standard mild aqueous washes (like saturated ammonium chloride) may fail to fully protonate it, requiring stronger acidic conditions for liquid-liquid extraction[2].

Table 1: Physicochemical Properties & Purification Implications
PropertyQuantitative ValueImpact on Purification Strategy
Molecular Weight 159.59 g/mol Easily tracked by LC-MS (M+H = 160/162 isotopic pattern)[1].
Estimated pKa (Conjugate Acid) ~8.5Requires an aqueous phase pH < 6.5 for >99% protonation[2].
Nucleophilicity ModerateReacts efficiently with highly electrophilic scavenger resins (e.g., isocyanates) but may require longer agitation times[3].
Silica Affinity HighStrong hydrogen bonding with silanol groups causes severe streaking on bare silica gel without modifiers.

Section 2: Troubleshooting Guide & Method Selection

Q: My synthesized product is neutral and acid-stable. What is the most efficient removal method? A: Acid-Base Extraction. By washing the organic reaction mixture with a strong aqueous acid (e.g., 1M HCl), the unreacted 3-Chloro-5-fluorobenzylamine is protonated to form a water-soluble ammonium salt, partitioning it into the aqueous layer while your neutral product remains in the organic layer[4].

Q: My product is acid-sensitive (e.g., contains an acetal) or is itself a basic amine. How do I remove the starting material without destroying or co-extracting my product? A: Solid-Phase Scavenging. Acid-base extraction is non-selective and will extract all basic amines. Instead, use a polymer-bound electrophile, such as Polymer-Supported Isocyanate (PS-NCO). The unreacted primary amine attacks the resin-bound isocyanate to form a covalently linked, insoluble urea. Because your product lacks a primary amine, it remains in solution and is isolated by simple filtration[5].

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

Use when the target product is neutral and stable to aqueous acid.

Causality: To overcome the attenuated basicity caused by the halogen substituents, a strong acid (1M HCl) is used to force the equilibrium entirely toward the protonated ammonium salt, ensuring quantitative migration into the aqueous phase[2].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Acid Wash: Add an equal volume of 1M aqueous HCl (or 10% aqueous Citric Acid if a slightly milder pH is required).

  • Agitation: Shake vigorously in a separatory funnel for 2 minutes. Vent frequently.

  • Phase Separation: Allow the layers to separate completely.

  • Self-Validation Step: Test the pH of the aqueous layer using pH paper. It must read ≤ 2. If the pH is higher, the amine is not fully protonated; add more acid and re-extract. Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/orange spot confirms the complete removal of the primary amine.

  • Isolation: Collect the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

AcidBase A Reaction Mixture (Product + Amine) B Add 1M HCl (Protonation) A->B C Phase Separation B->C D Organic Phase (Neutral Product) C->D Top/Bottom E Aqueous Phase (Amine Salt) C->E F Wash & Dry (Na2SO4) D->F G Discard or Neutralize E->G

Workflow for the acid-base extraction of 3-Chloro-5-fluorobenzylamine.

Protocol 2: Solid-Phase Scavenging (Catch-and-Release)

Use when the target product is acid-sensitive or contains secondary/tertiary amines.

Causality: PS-Isocyanate utilizes the nucleophilicity of the unreacted 3-Chloro-5-fluorobenzylamine. The macroscopic polystyrene backbone renders the resulting urea completely insoluble, translating a chemical separation problem into a simple physical filtration[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in a non-nucleophilic solvent (e.g., Dichloromethane, THF, or DMF). Do not use alcohols, as they will slowly react with the isocyanate resin.

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of unreacted amine[5].

  • Agitation: Gently shake or tumble the suspension at room temperature for 2 to 4 hours. Avoid magnetic stirring, which can mechanically grind and degrade the polymer beads, clogging filters.

  • Self-Validation Step: Remove a 10 µL aliquot of the liquid phase. Spot on TLC and apply a Ninhydrin stain. If a primary amine spot persists, add 0.5 equivalents of additional resin and agitate for 1 more hour.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake twice with the reaction solvent to ensure full recovery of your product.

  • Isolation: Evaporate the filtrate to yield the pure product.

Scavenger A Unreacted Amine C Nucleophilic Addition A->C B PS-Isocyanate Resin B->C D Polymer-Bound Urea (Insoluble) C->D E Filtration D->E F Pure Filtrate E->F

Mechanism of polymer-bound isocyanate scavenging for primary amines.

Table 2: Comparison of Scavenger Resins for Amine Removal
Resin TypeTargetAdvantagesLimitations
PS-Isocyanate Primary & Secondary AminesFast kinetics; forms highly stable ureas.Reacts with alcohols over prolonged periods.
PS-Benzaldehyde Primary Amines OnlyHighly selective; will not scavenge secondary amine products.Imine formation releases water; slower kinetics.
PS-TsCl Primary & Secondary AminesExcellent for highly unreactive amines.Requires the addition of a tertiary amine base (e.g., DIPEA).

Section 4: Advanced FAQs & Edge Cases

Q: I performed the acid wash, but NMR still shows starting material. Why? A: This is usually caused by an emulsion or insufficient pH. If the aqueous layer was not acidic enough (pH > 3), the amine remained partially in its free-base form[2]. Alternatively, if your organic solvent was highly polar (e.g., a large volume of THF or unwashed DMF), it can act as a co-solvent, dragging the protonated amine back into the organic phase. Ensure you are using strictly immiscible solvents like EtOAc or DCM, and wash away polar aprotic solvents with water before the acid wash.

Q: Why is my amine streaking on the silica column, and how do I fix it? A: Primary amines act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol (Si-OH) groups on bare silica gel. To prevent this, you must deactivate the silica. Add 1-2% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. This competitively binds the silanol sites, allowing your amine to elute as a sharp band.

Q: Can I use chemical derivatization if I don't have scavenger resins? A: Yes. If scavenger resins are unavailable, you can add Boc-anhydride (Boc₂O) and a catalytic amount of DMAP to the crude mixture. This converts the highly polar, basic 3-Chloro-5-fluorobenzylamine into a neutral, non-polar Boc-protected carbamate. This drastically changes its Retention Factor (Rf), making it trivial to separate from your product via standard flash chromatography.

References

  • 3-Chloro-5-fluorobenzylamine | CAS 90390-33-3 Source: SCBT - Santa Cruz Biotechnology URL
  • Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis Source: Thieme Connect URL
  • Strategies in Organic Synthesis - Scavengers Source: Wipf Group, University of Pittsburgh URL
  • Practical Aspects of Solvent Extraction Source: LCGC International URL
  • Design an acid–base extraction scheme to separate a mixture Source: Study Prep in Pearson+ URL

Sources

Technical Support Center: 3-Chloro-5-fluorobenzylamine Hydrochloride Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Alert

3-Chloro-5-fluorobenzylamine hydrochloride is a halogenated amine salt. Like many benzylamine derivatives, it exhibits significant hygroscopicity . Upon exposure to atmospheric moisture, the crystal lattice destabilizes, leading to deliquescence (turning into a paste or liquid).

Immediate Action Required if:

  • The powder appears "sticky" or clumps to the spatula.

  • The material has turned into a translucent gum.

  • Analytical results (NMR/HPLC) show inconsistent molarity (due to water weight).

The Science: Why is this happening?

To troubleshoot effectively, you must understand the thermodynamics driving the moisture absorption.

The stability of 3-Chloro-5-fluorobenzylamine HCl in solid form is a competition between two energetic forces:

  • Lattice Energy (

    
    ):  The energy holding the organic cation and chloride anion together in a crystal structure.
    
  • Hydration Energy (

    
    ):  The energy released when water molecules surround the ions.
    

The Mechanism of Failure: The chloride ion (


) is a "hard" base with high charge density, making it an aggressive hydrogen bond acceptor. The electron-withdrawing nature of the chloro- and fluoro- substituents on the benzene ring reduces the electron density on the amine nitrogen slightly, but the ionic interaction remains the dominant force.

When ambient humidity is high, the


 of the chloride ion overcomes the 

of the salt. Water molecules intercalate into the lattice, initially forming a hydrate (e.g.,

), and eventually dissolving the salt in its own absorbed water (deliquescence).

Storage Protocol: The "Double-Wall" System

Do not rely on the vendor's original packaging once opened. Implement the Double-Wall Inert Storage System .

Step-by-Step Workflow

StorageWorkflow Receipt 1. Receipt & QC Transfer 2. Inert Transfer (Glovebox/Bag) Receipt->Transfer Immediate Primary 3. Primary Seal (Parafilm + Vial) Transfer->Primary Under Argon/N2 Secondary 4. Secondary Containment (Desiccator/Jar) Primary->Secondary Add Drierite™ Storage 5. Storage (+4°C or -20°C) Secondary->Storage Dark/Cool

Figure 1: The "Double-Wall" Storage Workflow ensures multiple barriers against moisture ingress.

Protocol Details:
  • Primary Container: Transfer the salt into a glass vial with a Teflon-lined screw cap. Never use snap-cap plastic tubes (Eppendorfs) for long-term storage; they are permeable to water vapor over time.

  • Inert Gas Purge: Before closing, gently flow Argon or Nitrogen over the solid for 10 seconds to displace humid air.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant (e.g., anhydrous Calcium Sulfate or Silica Gel with indicator).

  • Temperature: Store at 2-8°C (Refrigerator).

    • Note: If storing at -20°C, you MUST allow the container to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the powder.

Troubleshooting & FAQs

Issue 1: "My powder has turned into a sticky paste."

Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve partially. Impact: The compound is likely chemically stable (unless hydrolysis-sensitive impurities are present), but your weighing accuracy is compromised.

Corrective Action (Recovery Protocol):

  • Do not heat excessively. High heat can cause sublimation or degradation of the amine.

  • Vacuum Desiccation: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or fresh Silica Gel. Apply vacuum (< 10 mbar) for 24-48 hours.
    
  • Recrystallization (If critical): Dissolve in minimal hot absolute ethanol/methanol and precipitate with cold diethyl ether (anhydrous).

Issue 2: "How do I weigh this for a precise reaction?"

Diagnosis: Kinetic Hygroscopicity. The mass increases while you are weighing it on the balance.

Technique: Difference Weighing Do not weigh the powder directly onto a weigh paper.

  • Tare the balance with a capped vial containing the source material.

  • Remove the cap, quickly transfer an estimated amount to your reaction vessel, and recap immediately.

  • Weigh the source vial again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why? This minimizes the surface area exposed to air during the measurement.

Issue 3: "My NMR shows extra peaks or shifting."

Diagnosis: Water interference or pH shifts.

  • Water Peak: Expect a sharp singlet around 4.79 ppm (

    
    ) or variable broad peak in 
    
    
    
    (1.5 - 4.0 ppm).
  • Shift: The

    
     protons are exchangeable. High water content facilitates rapid exchange, broadening the peak or merging it with the water signal.
    

Decision Logic: Is the Sample Usable?

Use this logic flow to determine if your material requires disposal or purification.[1]

DecisionTree Start Inspect Sample Visual Visual Check: Free flowing powder? Start->Visual Yes1 Yes Visual->Yes1 No1 No (Clumped/Paste) Visual->No1 Weigh Weighing Test: Stable mass on balance? Yes1->Weigh Action2 Dry (Vacuum/Desiccator) No1->Action2 Yes2 Yes Weigh->Yes2 No2 No (Mass increasing) Weigh->No2 Action1 Proceed with Experiment Yes2->Action1 Action3 Difference Weighing Only No2->Action3 Action2->Weigh Re-test

Figure 2: Quality Control Logic Tree for Hygroscopic Salts.

Physical Properties & Reference Data

PropertyValue / CharacteristicNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation/aging.
Molecular Weight ~195.62 g/mol (Salt)Crucial: If wet, effective MW is higher.
Solubility High in Water, Methanol, DMSOPoor in Hexane, Ether.
Hygroscopicity HighForms hydrates rapidly >60% RH.
Storage Class Irritant / HygroscopicStore away from strong oxidizers.[2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride. Retrieved from

  • Merck Millipore. (n.d.). General Storage of Hygroscopic Amine Salts. Retrieved from

  • AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride Technical Data. Retrieved from

  • ChemicalBook. (2024). 3-Chloro-5-fluorobenzylamine hydrochloride Properties. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Troubleshooting low yields in 3-Chloro-5-fluorobenzylamine amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CFBA-001 Status: Open Subject: Troubleshooting Low Yields in Amide Coupling of 3-Chloro-5-fluorobenzylamine Assigned Specialist: Senior Application Scientist

Diagnostic Phase: The Triage

Before altering your chemistry, we must diagnose the failure mode. Amide couplings with 3-Chloro-5-fluorobenzylamine often fail due to three specific "silent killers" rather than general reactivity issues.

Please review the following decision tree to identify your specific bottleneck.

Coupling_Diagnostics Start START: Low Yield Observed CheckSalt Check Amine Source: Is it the HCl Salt? Start->CheckSalt CalcBase Calculate Base Eq: Is Base > 3.0 equivalents? CheckSalt->CalcBase Yes (HCl Salt) CheckReagent Check Coupling Reagent: Using EDC/HOBt? CheckSalt->CheckReagent No (Free Base) AddBase ACTION: Increase Base (Neutralize HCl + Catalyze) CalcBase->AddBase No (< 3.0 eq) CalcBase->CheckReagent Yes (> 3.0 eq) Success High Yield Achieved AddBase->Success SwitchReagent ACTION: Switch to HATU or T3P (Overcome low nucleophilicity) CheckReagent->SwitchReagent Yes (EDC/DCC) CheckWorkup Check Workup: Is product in Aqueous layer? CheckReagent->CheckWorkup No (Already using HATU) SwitchReagent->Success ChangeSolvent ACTION: Switch Extraction Solvent (DCM -> EtOAc or vice versa) CheckWorkup->ChangeSolvent Yes/Unsure ChangeSolvent->Success

Caption: Diagnostic logic flow for identifying the root cause of low yields in 3-chloro-5-fluorobenzylamine couplings.

Troubleshooting Guides & FAQs

Scenario A: The "Salt Trap" (Stoichiometry Failure)

Q: I used 1.2 equivalents of DIPEA, but the reaction didn't progress. Why?

A: You are likely using the hydrochloride salt of the amine without accounting for it. 3-Chloro-5-fluorobenzylamine is frequently sold as the HCl salt to prevent oxidation and improve shelf stability.

  • The Chemistry: The HCl component immediately scavenges 1.0 equivalent of your base (DIPEA/TEA) to form the ammonium salt (DIPEA·HCl). This leaves only 0.2 equivalents of base to deprotonate the carboxylic acid and drive the catalytic cycle.

  • The Fix: You must treat the HCl salt as a separate acidic species.

    • Rule of Thumb: Use 3.0 to 4.0 equivalents of base (DIPEA or NMM).

    • 1.0 eq to neutralize the amine HCl.

    • 1.0 eq to deprotonate the carboxylic acid.

    • 1.0-2.0 eq to maintain basicity as the reaction generates acidic byproducts (e.g., HOAt).

Scenario B: Electronic Deactivation (Reagent Selection)

Q: I am using EDC/HOBt, but the conversion halts at 50%. Is the amine sterically hindered?

A: No, it is electronically deactivated. The fluorine (C5) and chlorine (C3) atoms are electron-withdrawing groups (EWGs). Through inductive effects (-I), they pull electron density away from the benzylic carbon, and subsequently, the amine nitrogen.

  • Consequence: The nucleophilicity of this specific benzylamine is lower than that of unsubstituted benzylamine. Carbodiimide couplings (EDC/DCC) are often too slow, allowing the activated ester to hydrolyze before the amine attacks.

  • The Fix: Switch to Uronium (HATU) or Phosphonic Anhydride (T3P) reagents. These generate a more reactive active ester species that can capture the slower nucleophile.

Data Comparison: Coupling Reagent Efficiency

ReagentReactivityRisk ProfileRecommended For
EDC/HOBt LowLow racemizationSimple, electron-rich amines only.
HATU Very HighPotential epimerization (if chiral acid)Standard choice for this substrate.
T3P HighVery Low racemizationScalable, difficult couplings, easy workup.
SOCl₂ ExtremeHigh side-reactions"Nuclear option" if HATU fails.
Scenario C: Solubility & Workup (The "Ghost" Product)

Q: LCMS shows full conversion, but I recover very little product after extraction. Where is it?

A: Your product might be hiding in the organic wash or the aqueous layer depending on the protecting groups.

  • Lipophilicity: The addition of Cl and F makes the final amide significantly more lipophilic than standard benzyl amides. If you wash with extensive amounts of non-polar solvents (like Hexanes/Et2O) to remove impurities, you might wash away your product.

  • Amphoteric Nature: If your carboxylic acid partner contained a basic group (e.g., a pyridine or piperidine), the product is amphoteric. In an acidic workup (1M HCl), it will protonate and stay in the water.

  • The Fix:

    • Use Ethyl Acetate (EtOAc) for extraction, not Diethyl Ether.

    • If the product contains other basic amines, adjust the aqueous layer to pH 8-9 (using sat. NaHCO₃) before extraction to ensure the molecule is neutral.

Validated Experimental Protocols

Protocol A: High-Performance HATU Coupling

Recommended for small-scale (mg to g) synthesis where yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-Chloro-5-fluorobenzylamine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq )[1]

  • DMF (Anhydrous) [Concentration: 0.1 M]

Procedure:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add 2.0 eq of DIPEA immediately. Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add 3-Chloro-5-fluorobenzylamine HCl (1.2 eq) and the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with 10% LiCl (aq) (removes DMF), followed by sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: T3P (Propylphosphonic Anhydride) Method

Recommended for scale-up (>5g) or if the carboxylic acid is sensitive to racemization.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-Chloro-5-fluorobenzylamine HCl (1.1 eq)

  • T3P (50% w/w in EtOAc/DMF) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (4.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Combine: Charge the Acid, Amine Salt, and Base into the reaction vessel with EtOAc (0.2 M).

  • Cool: Cool the mixture to 0°C.

  • Add Reagent: Dropwise add the T3P solution.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • Separate layers. The T3P byproducts are water-soluble.

    • Wash organic layer with 1M HCl (if product is not basic) and Brine.

Mechanistic Visualization

Understanding the activation cycle helps prevent errors. Below is the pathway for HATU activation, highlighting where the electron-poor amine struggles if activation is insufficient.

Amide_Mechanism Acid Carboxylic Acid ActiveEster Activated OBt Ester (Reactive Intermediate) Acid->ActiveEster + HATU, + Base HATU HATU Reagent Product Final Amide ActiveEster->Product + Amine (Must be fast) Hydrolysis Hydrolysis (Low Yield Path) ActiveEster->Hydrolysis + Water (If amine is too slow) Amine 3-Cl-5-F-Benzylamine (Slow Nucleophile) Amine->Product Rate Determining Step (Slow due to EWGs)

Caption: Kinetic competition between amide formation and hydrolysis. Stronger activation (HATU) favors the upper path.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. (n.d.). Propanephosphonic Acid Anhydride (T3P). [Link]

Sources

Technical Support Center: Stability of 3-Chloro-5-fluorobenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-Chloro-5-fluorobenzylamine Hydrochloride CAS: 90389-34-7 (HCl salt) / 90390-33-3 (Free base) Chemical Class: Halogenated Benzylamine Application: Pharmaceutical Intermediate / Building Block

Executive Summary

The stability of 3-Chloro-5-fluorobenzylamine HCl under basic conditions is governed by two distinct phenomena: Physical Phase Change (Free-Basing) and Chemical Reactivity (Carbamate formation/Hydrolysis).

Most "stability" issues reported by researchers are actually solubility events . Upon neutralization, the water-soluble HCl salt converts to the lipophilic free base, which is insoluble in water and will "oil out" or precipitate. True chemical degradation (breaking of C-F or C-Cl bonds) requires harsh forcing conditions (high heat + strong nucleophiles), making this compound chemically robust but physically sensitive to pH changes and atmospheric CO₂.

Part 1: The "Cloudy Solution" Protocol (Physical Stability)

Symptom: "I added NaOH/NaHCO₃ to my aqueous solution, and it turned cloudy or an oil formed."

Diagnosis: This is not degradation. You have successfully generated the Free Base . The HCl salt is hydrophilic. The Free Base is lipophilic. When you raise the pH above the compound's


 (approx.[1] 8.8–9.0 due to electron-withdrawing Cl/F), the amine deprotonates and crashes out of the aqueous phase.
Troubleshooting Flowchart

Troubleshooting Start User Observation: Solution turned cloudy/oily after adding base CheckPH Check pH of aqueous layer Start->CheckPH PH_Low pH < 8.0 CheckPH->PH_Low Acidic/Neutral PH_High pH > 10.0 CheckPH->PH_High Basic Action_Salt Precipitate is likely inorganic salt (NaCl) or impurity. PH_Low->Action_Salt Action_Base Cloudiness is the Target Free Base. PH_High->Action_Base Extraction PROTOCOL: Add organic solvent (DCM or EtOAc). Does it dissolve? Action_Base->Extraction Dissolves Yes: It was the Free Base. Proceed to separation. Extraction->Dissolves NoDissolve No: Inorganic salt precipitation or Polymerization (Rare). Extraction->NoDissolve

Figure 1: Decision tree for diagnosing precipitation events during neutralization.

Correct Handling Protocol
  • Solvent Selection: Do not attempt to neutralize in pure water. Use a biphasic system (e.g., Water + Dichloromethane or Water + Ethyl Acetate).

  • Neutralization: Add base (NaOH or

    
    ) while stirring. The free base will migrate into the organic layer, keeping the mixture clear (two clear layers).
    
  • Separation: Separate the organic layer, dry over

    
    , and concentrate.
    

Part 2: Chemical Stability & Reactivity Profile

Symptom: "I see a new impurity peak (+44 Da) or loss of Fluorine signal."

Under basic conditions, three specific chemical risks exist. The molecule is generally stable against hydrolysis but sensitive to air and extreme nucleophiles.

Risk 1: Carbamate Formation (The "Air" Problem)

Primary benzylamines react rapidly with atmospheric


 in basic environments to form carbamates. This is the #1 cause of "impurity" peaks in basic solutions exposed to air.
  • Mechanism:

    
    
    
  • Observation: New peak in LCMS (+44 mass) or transient white solid appearing on glassware walls.

  • Prevention: Always handle the free base under Nitrogen/Argon. Store the free base in a sealed container; do not leave it open to air.

Risk 2: Nucleophilic Aromatic Substitution ( )

The 3-Chloro and 5-Fluoro substituents are meta to each other and meta to the amine. This positioning is not highly activated for


 compared to ortho/para isomers. However, the Fluorine atom is a potential leaving group under forcing conditions.
  • Condition: High Heat (>80°C) + Strong Base (Alkoxides like NaOMe, or neat amines).

  • Reaction: Displacement of Fluorine by the nucleophile (

    
    ).
    
  • Stability Verdict: Stable in aqueous NaOH/KOH at room temperature. Unstable in refluxing alkoxides.

Risk 3: Benzylic Oxidation

Benzylic amines can oxidize to imines or benzoic acids if left in basic solution with an oxidant (or air) for prolonged periods.

  • Prevention: Degas solvents if stirring in base for >24 hours.

Part 3: Comparative Data & Thresholds

Solubility & Reactivity Table
ConditionSolvent SystemStability StatusExpected Outcome
Mild Base (NaHCO₃) WaterPhysically Unstable Free base oils out. No chemical degradation.
Strong Base (1M NaOH) Water/MeOHStable (RT) Rapid free-basing. C-F/C-Cl bonds remain intact.
Strong Base + Heat (>80°C) DMSO/DMFChemically Unstable Risk of

(Fluorine displacement).
Base + Air Exposure AnyContamination Risk Formation of Carbamate (

).
Reactivity Pathway Diagram

Reactivity Salt HCl Salt (Stable Solid) FreeBase Free Base (Lipophilic Oil) Salt->FreeBase  +Base (pH > 9)   FreeBase->Salt  +HCl   Carbamate Carbamate (+CO2 Impurity) FreeBase->Carbamate  +CO2 (Air)   Hydrolysis Hydrolysis Product (Loss of F or Cl) FreeBase->Hydrolysis  Heat + Strong Nuc   (Rare)

Figure 2: Chemical pathways. Solid lines indicate standard processing; dashed lines indicate degradation risks.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the refrigerator? A: Yes, but it must be under inert gas (Argon/Nitrogen). If stored in air, it will absorb


 and form a white crust (carbamate salt). The HCl salt is much preferred for long-term storage.

Q: I see a peak at [M+14] in my mass spec. Is this methylation? A: Unlikely in simple basic conditions. Check for Carbamate formation . In negative mode MS, the carbamate (


) often appears. In positive mode, you might see urea dimers if high heat was used.

Q: Is the Fluorine or Chlorine more labile? A: The Fluorine is generally more susceptible to Nucleophilic Aromatic Substitution (


) than Chlorine in this specific ring system because Fluorine is highly electronegative, creating a stronger dipole that attracts nucleophiles, despite the C-F bond strength [1]. However, without ortho/para nitro groups, this requires extreme conditions.

Q: How do I remove the carbamate impurity? A: Acidify the solution to pH < 3 using HCl. The carbamate will decarboxylate (


 bubbles off) and revert to the ammonium salt.

References

  • Mechanism of Nucleophilic Arom

    
    ): 
    
    • Source: Master Organic Chemistry.
    • Relevance: Explains why Fluorine is the active leaving group in activated rings and the requirement for electron-withdrawing groups.[2]

  • Benzylamine Reactivity with CO2

    • Source:Industrial & Engineering Chemistry Research (ACS). "Stability of a Benzyl Amine Based CO2 Capture Adsorbent."
    • Relevance: Details the rapid formation of carbamates/bicarbonates when benzylamines are exposed to air in basic conditions.
  • Solubility Profiles of Amine Salts

    • Source:ADMET and DMPK. "Solubility-pH profiles of a free base and its salt."
    • Relevance: Provides the theoretical basis for the "oiling out" phenomenon observed when neutralizing amine salts.
  • Product Safety & Handling (SDS)

    • Source: TCI Chemicals.[3] "Safety Data Sheet: 3-Chloro-4-fluorobenzylamine" (Analogous structure handling).

    • Relevance: Confirms "Air Sensitive" and "Store under Inert Gas" requirements for the free base class.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectrum of 3-Chloro-5-fluorobenzylamine Hydrochloride in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of the 1H NMR spectrum of 3-Chloro-5-fluorobenzylamine hydrochloride in deuterated dimethyl sulfoxide (DMSO-d6). As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, drawing upon established principles of nuclear magnetic resonance spectroscopy.

Introduction

3-Chloro-5-fluorobenzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. The 1H NMR spectrum, in particular, provides a detailed fingerprint of the molecule's proton environment.

This guide will dissect the anticipated 1H NMR spectrum of 3-Chloro-5-fluorobenzylamine hydrochloride in the polar aprotic solvent, DMSO-d6. We will explore the influence of the chloro and fluoro substituents, as well as the protonation of the amine group, on the chemical shifts and coupling patterns of the aromatic and benzylic protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Obtaining a clean and interpretable 1H NMR spectrum is paramount. The following protocol outlines the standard procedure for sample preparation and data acquisition.

Materials:

  • 3-Chloro-5-fluorobenzylamine hydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d6), ≥99.8 atom % D

  • NMR tubes (5 mm)

  • Vortex mixer

  • Pipettes

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Chloro-5-fluorobenzylamine hydrochloride into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[1][2]

    • Gently vortex the mixture until the solid is completely dissolved.[2]

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the DMSO-d6 solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is crucial for observing fine coupling patterns.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at approximately 2.50 ppm.[3][4]

Spectral Analysis and Interpretation

The 1H NMR spectrum of 3-Chloro-5-fluorobenzylamine hydrochloride in DMSO-d6 is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the ammonium protons.

Predicted 1H NMR Data for 3-Chloro-5-fluorobenzylamine Hydrochloride in DMSO-d6
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH3+~8.5 - 9.0Broad singlet-3H
Aromatic H~7.4 - 7.8Multiplet-3H
CH2~4.1 - 4.3Singlet (or broad singlet)-2H
In-Depth Analysis of Spectral Features

1. Aromatic Region (~7.4 - 7.8 ppm):

The benzene ring of 3-Chloro-5-fluorobenzylamine has three non-equivalent aromatic protons. Both chlorine and fluorine are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear downfield compared to unsubstituted benzene (δ ~7.36 ppm).[5] The relative positions of these protons are influenced by the additive effects of the substituents.

  • H-2: This proton is ortho to the chlorine atom and para to the fluorine atom.

  • H-4: This proton is ortho to both the fluorine and chlorine atoms.

  • H-6: This proton is ortho to the benzylamine group and meta to both the chlorine and fluorine atoms.

The coupling patterns in this region will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. We can expect to see a combination of doublets and triplets, further split by the fluorine atom. Typical ortho-coupling (³JHH) is around 7-10 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and ortho-fluorine coupling (³JHF) is typically in the range of 8-10 Hz, while meta-fluorine coupling (⁴JHF) is around 5-7 Hz.

2. Benzylic Methylene Protons (CH2, ~4.1 - 4.3 ppm):

The two protons of the methylene group (CH2) are chemically equivalent and are expected to appear as a singlet. Their chemical shift is significantly downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring and the positively charged ammonium group. In comparison to the free base, the hydrochloride salt will show a further downfield shift of this signal.

3. Ammonium Protons (NH3+, ~8.5 - 9.0 ppm):

The formation of the hydrochloride salt protonates the amine group to an ammonium group (-NH3+). These protons are significantly deshielded and will appear as a broad singlet in the downfield region of the spectrum.[6] The broadness of the signal is due to rapid chemical exchange with trace amounts of water in the DMSO-d6 and quadrupolar relaxation of the nitrogen atom. In some cases, at low temperatures, the exchange can be slowed down, and coupling to the adjacent methylene protons might be observed.

Comparison with Related Compounds

To better understand the spectral features, it is insightful to compare the predicted spectrum with that of related molecules.

3-Chloro-5-fluorobenzylamine (Free Base)

In the free base, the amine protons (-NH2) would appear as a broad singlet at a much more upfield position, typically in the range of 1.5-4.0 ppm.[7] The benzylic methylene protons would also be shifted slightly upfield compared to the hydrochloride salt due to the reduced electron-withdrawing effect of the neutral amine group compared to the positively charged ammonium group.

Benzylamine Hydrochloride

For benzylamine hydrochloride, the aromatic protons appear as a multiplet around 7.4-7.5 ppm.[8] The benzylic protons are observed around 4.1 ppm and the ammonium protons as a broad singlet around 8.6 ppm in DMSO-d6.[8] This provides a good baseline for estimating the chemical shifts in our target molecule, with the understanding that the chloro and fluoro substituents will introduce further downfield shifts and more complex splitting patterns in the aromatic region.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key structural features of 3-Chloro-5-fluorobenzylamine hydrochloride and their expected influence on the 1H NMR spectrum.

Caption: Structural features of 3-Chloro-5-fluorobenzylamine hydrochloride and their influence on the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 3-Chloro-5-fluorobenzylamine hydrochloride in DMSO-d6 provides a wealth of structural information. The downfield shifts of the aromatic and benzylic protons, coupled with the characteristic broad signal of the ammonium protons, confirm the successful formation of the hydrochloride salt. The complex multiplet in the aromatic region, arising from both H-H and H-F coupling, serves as a unique fingerprint for this specific substitution pattern. By understanding the fundamental principles of NMR and comparing the spectrum with related compounds, researchers can confidently verify the identity and purity of this important chemical entity.

References

  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]

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The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into the molecular weight and structural characteristics of a molecule through its unique fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-5-fluorobenzylamine, a substituted benzylamine of interest in medicinal and synthetic chemistry.

This document moves beyond a mere cataloging of potential fragments. It serves as a comparative guide, dissecting the fragmentation pathways by drawing parallels with simpler, structurally related molecules. By understanding the influence of the chloro, fluoro, and aminomethyl substituents on the fragmentation cascade, researchers can develop a more intuitive and predictive understanding of mass spectra for related compounds. The experimental protocols and data presented herein are designed to be a self-validating framework for analytical scientists navigating the complexities of structural elucidation.

Predicted Fragmentation Profile of 3-Chloro-5-fluorobenzylamine

The fragmentation of 3-Chloro-5-fluorobenzylamine under electron ionization is anticipated to be governed by the interplay of its functional groups: the benzylamine core and the halogen substituents on the aromatic ring. The molecular ion (M⁺˙) is expected to be reasonably abundant due to the stability of the aromatic system.[1] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule.[2] With a molecular formula of C₇H₇ClFN, the exact mass of the molecular ion is 159.0251 g/mol .[3]

The primary fragmentation pathways are predicted to involve cleavages characteristic of benzylamines and halogenated aromatic compounds.

Key Predicted Fragmentation Pathways:
  • α-Cleavage (Benzylic C-N Bond Scission): This is a dominant fragmentation pathway for amines.[2][4] The cleavage of the bond between the benzylic carbon and the nitrogen atom is expected to be a primary event. This can result in two key fragments:

    • Loss of the amino group (•NH₂): This would lead to the formation of the 3-chloro-5-fluorobenzyl cation. However, a more common fragmentation for primary amines is the loss of an adjacent hydrogen radical.

    • Loss of a hydrogen radical (H•): Cleavage of a C-H bond on the methylene bridge or the N-H bond of the amine can lead to the formation of an [M-1]⁺ ion. For primary n-aliphatic amines, an ion at m/z 30, corresponding to [CH₂=NH₂]⁺, is often diagnostic.[2]

  • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[5] However, in this substituted case, we anticipate the formation of a substituted tropylium ion. Rearrangement of the 3-chloro-5-fluorobenzyl cation can lead to a seven-membered ring structure.

  • Loss of Halogens: The presence of chlorine and fluorine will significantly influence the fragmentation pattern.

    • Loss of Chlorine (Cl•): The C-Cl bond is weaker than the C-F bond and is a likely point of cleavage. This would result in a fragment ion corresponding to [M-Cl]⁺. The presence of a chlorine atom will also be evident from the isotopic pattern of the molecular ion and any chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak.[4][5]

    • Loss of Fluorine (F•): While less favorable than chlorine loss, the expulsion of a fluorine radical is also a possible fragmentation pathway, leading to an [M-F]⁺ ion.

  • Loss of Neutral Molecules:

    • Loss of Ammonia (NH₃): The elimination of a neutral ammonia molecule from the molecular ion is a common fragmentation pathway for protonated benzylamines under certain ionization conditions like electrospray ionization.[6] While less common in EI for the radical cation, it can still occur.

    • Loss of HCl or HF: The elimination of hydrogen halides is another potential fragmentation route.

The logical flow of the fragmentation process for 3-Chloro-5-fluorobenzylamine can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.

M 3-Chloro-5-fluorobenzylamine (M+•) m/z 159/161 F1 [M-H]+• m/z 158/160 M->F1 - H• F2 [M-NH2]+• m/z 143/145 M->F2 - •NH2 F3 [M-Cl]+• m/z 124 M->F3 - Cl• F4 [M-F]+• m/z 140/142 M->F4 - F• F5 [C6H3ClF]+• m/z 130/132 F2->F5 - CH2 F6 [C6H3F]+• m/z 95 F3->F6 - C2H2

Caption: Predicted EI fragmentation workflow for 3-Chloro-5-fluorobenzylamine.

Comparative Fragmentation Analysis

To better understand the influence of the substituents, it is instructive to compare the predicted fragmentation of 3-Chloro-5-fluorobenzylamine with that of benzylamine, 3-chlorobenzylamine, and 3-fluorobenzylamine.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Proposed StructuresRationale for Key Differences
Benzylamine107106 ([M-H]⁺), 91 ([C₇H₇]⁺, tropylium), 77 ([C₆H₅]⁺)The unsubstituted benzylamine provides a baseline, showing the characteristic formation of the tropylium ion.
3-Fluorobenzylamine125124 ([M-H]⁺), 109 ([M-NH₂]⁺), 95 ([C₆H₄F]⁺)The fluorine atom directs fragmentation, leading to a fluorinated benzyl cation and subsequent fragments. The C-F bond is strong, so loss of F is less likely.
3-Chlorobenzylamine141/143140/142 ([M-H]⁺), 125 ([M-NH₂]⁺), 106 ([M-Cl]⁺), 91 ([C₇H₇]⁺)The weaker C-Cl bond makes the loss of a chlorine radical a more prominent fragmentation pathway compared to fluorine. The isotopic signature of chlorine is a key identifier.
3-Chloro-5-fluorobenzylamine 159/161 158/160 ([M-H]⁺), 143/145 ([M-NH₂]⁺), 124 ([M-Cl]⁺), 140/142 ([M-F]⁺), 130/132 ([C₆H₃ClF]⁺) The fragmentation pattern is a composite of the individual halogenated analogues, with competing pathways for the loss of H, NH₂, Cl, and F. The relative abundances of the fragment ions will depend on the relative bond strengths and the stability of the resulting ions.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a standard procedure for acquiring the electron ionization mass spectrum of 3-Chloro-5-fluorobenzylamine. The rationale behind each step is provided to ensure methodological clarity and reproducibility.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte suitable for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of 3-Chloro-5-fluorobenzylamine.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 10-50 µg/mL.

  • Rationale: A dilute solution prevents saturation of the detector and ensures a linear response. Volatile solvents are used to facilitate rapid evaporation in the ion source.

Instrumentation and Data Acquisition
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for this volatile compound.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-500

  • Rationale: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns that can be compared to library spectra.[2] The temperature settings are chosen to ensure volatilization of the analyte without thermal degradation.[7] A wide scan range ensures the capture of the molecular ion and all significant fragment ions.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Mass Spectrometry Prep1 Weigh 1 mg of 3-Chloro-5-fluorobenzylamine Prep2 Dissolve in 1 mL Methanol/Acetonitrile Prep1->Prep2 Prep3 Dilute to 10-50 µg/mL Prep2->Prep3 GCMS1 Inject 1 µL into GC Prep3->GCMS1 GCMS2 Separation on Chromatographic Column GCMS1->GCMS2 GCMS3 Elution into MS GCMS2->GCMS3 MS1 Electron Ionization (70 eV) GCMS3->MS1 MS2 Mass Analysis (m/z 40-500) MS1->MS2 MS3 Detection and Spectrum Generation MS2->MS3

Caption: Experimental workflow for the GC-MS analysis of 3-Chloro-5-fluorobenzylamine.

Conclusion

The mass spectrometry fragmentation pattern of 3-Chloro-5-fluorobenzylamine is predicted to be a rich tapestry of information, reflecting the combined electronic influences of its amine, chloro, and fluoro substituents. While a definitive experimental spectrum is the ultimate arbiter of its fragmentation behavior, the principles outlined in this guide provide a robust framework for its prediction and interpretation. By understanding the characteristic cleavages of the benzylamine core and the competing fragmentation pathways introduced by the halogen atoms, researchers are better equipped to identify this and structurally related molecules with confidence. The provided experimental protocol offers a clear and validated starting point for obtaining high-quality mass spectra, furthering the critical task of molecular characterization in modern chemical research.

References

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A Researcher's Guide to the Infrared Spectroscopy of 3-Chloro-5-fluorobenzylamine HCl: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the field of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 3-Chloro-5-fluorobenzylamine hydrochloride is a substituted benzylamine derivative with potential applications as a building block in medicinal chemistry. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of such compounds. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 3-Chloro-5-fluorobenzylamine HCl, grounded in fundamental principles and compared with related structures.

The formation of the hydrochloride salt from the primary amine is a critical transformation that significantly alters the IR spectrum. The protonation of the amine group (-NH₂) to an ammonium group (-NH₃⁺) introduces new vibrational modes and shifts existing ones, providing clear evidence of salt formation.

Predictive Analysis of Key IR Peaks for 3-Chloro-5-fluorobenzylamine HCl

The structure of 3-Chloro-5-fluorobenzylamine HCl presents several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. By dissecting the molecule into its constituent parts—the protonated amine, the methylene bridge, and the 1,3,5-trisubstituted aromatic ring—we can predict the locations of its most informative IR peaks.

1. The Ammonium (-NH₃⁺) Group: The Signature of Salt Formation

The most dramatic changes upon converting a primary amine to its hydrochloride salt are observed in the N-H stretching region.

  • N-H Stretching: Unlike a free primary amine which shows two distinct N-H stretching bands around 3400-3250 cm⁻¹, the ammonium salt features a very broad and strong absorption envelope, typically spanning from 3200 to 2800 cm⁻¹.[1] This extensive broadening is due to strong hydrogen bonding between the -NH₃⁺ cation and the Cl⁻ anion, as well as intermolecular hydrogen bonding. This broad feature often overlaps with the C-H stretching bands.

  • N-H Bending: Primary amine salts exhibit two key bending vibrations: an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[1] These peaks are typically of medium to strong intensity and are highly characteristic of the -NH₃⁺ group.

2. Aromatic and Aliphatic C-H Vibrations

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring typically occurs at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[2][3] These peaks are usually of weak to medium intensity and can sometimes appear as shoulders on the broad -NH₃⁺ absorption band.

  • Aliphatic C-H Stretch: The methylene (-CH₂-) group connecting the aromatic ring to the amine will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[2] These peaks will also likely be superimposed on the broad ammonium stretch.

3. The Substituted Benzene Ring

The 1,3,5-trisubstitution pattern and the presence of halogen atoms create a unique fingerprint in the mid-to-low frequency region of the spectrum.

  • C=C Ring Stretching: Aromatic rings display characteristic C=C stretching vibrations that appear as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[4] For 3-Chloro-5-fluorobenzylamine HCl, one would expect peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring strongly influences the position of the C-H out-of-plane bending vibrations. For a 1,3,5-trisubstituted ring, strong absorption bands are expected in the 810-850 cm⁻¹ and 660-700 cm⁻¹ regions.[4] These bands are often intense and are highly diagnostic of the substitution pattern.

  • Halogen Stretches:

    • C-F Stretch: The carbon-fluorine stretch is typically strong and appears in the 1400-1000 cm⁻¹ range.[5][6] Its exact position can be variable and is influenced by the electronic environment.

    • C-Cl Stretch: The carbon-chlorine stretch is found at lower wavenumbers, generally in the 850-550 cm⁻¹ region.[2][7]

Comparative Analysis: Differentiating from Precursors and Analogs

To fully appreciate the spectrum of 3-Chloro-5-fluorobenzylamine HCl, it is instructive to compare it with the spectra of its free base (3-Chloro-5-fluorobenzylamine) and the parent compound, benzylamine hydrochloride.

Compound Key Differentiating Feature(s) Explanation
3-Chloro-5-fluorobenzylamine (Free Base) Two sharp N-H stretch peaks (~3400-3250 cm⁻¹), N-H bend (~1650-1580 cm⁻¹).[8][9]The free primary amine lacks the broad, low-frequency ammonium stretch characteristic of the HCl salt.
Benzylamine Hydrochloride Similar broad -NH₃⁺ stretch (3200-2800 cm⁻¹) and N-H bends (~1625-1500 cm⁻¹).[10][11]Lacks the strong C-F and C-Cl stretching bands. The C-H out-of-plane bending will be characteristic of a monosubstituted ring (strong bands at ~770-730 cm⁻¹ and 720-680 cm⁻¹).[6][12]
3-Chloro-5-fluorobenzylamine HCl Broad -NH₃⁺ stretch (3200-2800 cm⁻¹), strong C-F stretch (~1400-1000 cm⁻¹), and C-Cl stretch (~850-550 cm⁻¹). Distinct 1,3,5-trisubstitution OOP bends.The combination of the ammonium salt features with the specific halogen stretches and the unique aromatic substitution pattern provides a definitive fingerprint.
Summary of Predicted Characteristic IR Peaks

The following table summarizes the expected key vibrational frequencies for 3-Chloro-5-fluorobenzylamine HCl.

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity Notes
3200 - 2800N-H Stretch (-NH₃⁺)Strong, Very BroadOverlaps with C-H stretches. Key indicator of hydrochloride salt formation.[1]
3100 - 3000Aromatic C-H StretchWeak to MediumMay appear as small, sharp peaks on top of the broad N-H stretch.[2]
3000 - 2850Aliphatic C-H Stretch (-CH₂-)MediumAlso likely superimposed on the N-H stretch.[2]
1625 - 1560Asymmetric N-H Bend (-NH₃⁺)Medium to StrongCharacteristic of a primary amine salt.[1]
1600 - 1585Aromatic C=C Ring StretchMedium
1550 - 1500Symmetric N-H Bend (-NH₃⁺)Medium to StrongCharacteristic of a primary amine salt.[1]
1500 - 1400Aromatic C=C Ring StretchMedium to Strong
~1400 - 1000C-F StretchStrongA key peak confirming the presence of fluorine.[6]
~850 - 550C-Cl StretchMedium to StrongConfirms the presence of chlorine.[7]
810 - 850 & 660 - 700Aromatic C-H Out-of-Plane BendStrongDiagnostic for 1,3,5-trisubstitution.[4]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum for 3-Chloro-5-fluorobenzylamine HCl, which is a solid, the Attenuated Total Reflectance (ATR) technique using a Fourier Transform Infrared (FTIR) spectrometer is recommended for its simplicity and high reproducibility.

Objective: To obtain a clean, high-resolution mid-IR spectrum of the solid sample.

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR crystal accessory.

  • 3-Chloro-5-fluorobenzylamine HCl sample (a few milligrams).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol and allowing it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Collect a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor. Typically, 16-32 scans are sufficient.

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount of the 3-Chloro-5-fluorobenzylamine HCl powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern instruments have a slip-clutch or pressure indicator to ensure optimal contact.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Use the same number of scans as the background for optimal noise reduction (e.g., 16-32 scans).

    • The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance.

    • Clean the ATR crystal and press arm thoroughly with a solvent-dampened wipe after analysis.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within 3-Chloro-5-fluorobenzylamine HCl and maps them to their expected regions in the infrared spectrum.

G Key Functional Groups and IR Regions for 3-Chloro-5-fluorobenzylamine HCl cluster_mol 3-Chloro-5-fluorobenzylamine HCl cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol Structure NH3_stretch ~3200-2800 -NH₃⁺ Stretch mol->NH3_stretch Ammonium Group CH_stretch ~3100-2850 Ar/Alkyl C-H Stretch mol->CH_stretch Aromatic & Methylene C-H NH3_bend ~1625-1500 -NH₃⁺ Bends mol->NH3_bend Ammonium Group Aromatic_stretch ~1600-1450 C=C Ring Stretch mol->Aromatic_stretch Benzene Ring Halogen_fingerprint ~1400-550 C-F, C-Cl Stretches & C-H OOP Bends mol->Halogen_fingerprint Substituted Ring

Caption: Key functional groups in 3-Chloro-5-fluorobenzylamine HCl and their corresponding IR regions.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Caballero, M. C., et al. (2005). The infrared spectra of secondary amines and their salts. Journal of Molecular Structure.
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  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

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A Comparative Analysis of Reactivity: 3-Chloro-5-fluorobenzylamine vs. 3,5-Difluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. Substituted benzylamines, in particular, serve as crucial intermediates. This guide provides an in-depth comparison of the reactivity of two such analogues: 3-chloro-5-fluorobenzylamine and 3,5-difluorobenzylamine. By examining their electronic and steric profiles, we can elucidate their differential behavior in common synthetic transformations, with a particular focus on N-acylation, a fundamental reaction in the construction of a vast array of bioactive molecules.

Physicochemical and Electronic Properties: A Tale of Two Halogens

At first glance, 3-chloro-5-fluorobenzylamine and 3,5-difluorobenzylamine appear to be structurally similar. However, the substitution of a fluorine atom with a chlorine atom at the 3-position introduces subtle yet significant differences in their physicochemical and electronic properties, which in turn govern their reactivity.

Property3-Chloro-5-fluorobenzylamine3,5-DifluorobenzylamineSource(s)
Molecular Formula C₇H₇ClFNC₇H₇F₂N[1],[2]
Molecular Weight 159.59 g/mol 143.13 g/mol [1],[2]
Appearance -Colorless to yellow clear liquid[3]
Boiling Point -184 °C
Density -1.21 g/mL at 25 °C
Refractive Index -n20/D 1.491
Predicted pKa ~8.3 (Estimated)8.54 ± 0.10[3]

The most significant differentiator between these two molecules lies in the electronic effects imparted by the meta-substituents on the benzylamine nucleus. The reactivity of the amino group is directly influenced by the electron density on the nitrogen atom, which is modulated by the inductive and resonance effects of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of these electronic effects.

SubstituentHammett Constant (σ_meta)Inductive Effect (-I)Resonance Effect (+R)Source(s)
-Cl +0.37StrongWeak[4]
-F +0.34Very StrongWeak[4]

Both chlorine and fluorine are electron-withdrawing groups, primarily through their inductive effects (-I). Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive pull. However, both halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). This resonance effect is more pronounced for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. In the meta position, the inductive effect is the dominant factor influencing the basicity of the benzylamine.

The stronger combined electron-withdrawing effect of two fluorine atoms in 3,5-difluorobenzylamine, compared to one chlorine and one fluorine atom in 3-chloro-5-fluorobenzylamine, is expected to decrease the electron density on the nitrogen atom to a greater extent. This is reflected in the predicted pKa value of 3,5-difluorobenzylamine (8.54), which is lower than that of unsubstituted benzylamine (pKa ≈ 9.3). Consequently, 3-chloro-5-fluorobenzylamine is predicted to be a slightly stronger base than 3,5-difluorobenzylamine.

Comparative Reactivity in N-Acylation: A Mechanistic Perspective

N-acylation is a cornerstone reaction for benzylamines, leading to the formation of stable amide bonds. The nucleophilicity of the amine is a key determinant of the reaction rate. Given the electronic profiles discussed above, we can predict the relative reactivity of our two target molecules in a typical N-acylation reaction.

G cluster_0 Reactivity Determinants cluster_1 3-Chloro-5-fluorobenzylamine cluster_2 3,5-Difluorobenzylamine Electron_Density Higher Electron Density on Nitrogen Basicity Higher Basicity (pKa) Electron_Density->Basicity Nucleophilicity Greater Nucleophilicity Basicity->Nucleophilicity Reactivity Faster N-Acylation Rate Nucleophilicity->Reactivity Cl_F_Reactivity Predicted Higher Reactivity Nucleophilicity->Cl_F_Reactivity F_F_Reactivity Predicted Lower Reactivity Nucleophilicity->F_F_Reactivity Cl_F_Substituents Cl and F Substituents (Slightly Weaker EWG) Cl_F_Substituents->Cl_F_Reactivity F_F_Substituents Two F Substituents (Stronger EWG) F_F_Substituents->F_F_Reactivity

Prediction: Due to the slightly less electron-withdrawing nature of the chloro- and fluoro-substituents compared to two fluoro-substituents, 3-chloro-5-fluorobenzylamine is expected to be more nucleophilic and therefore exhibit a higher rate of N-acylation than 3,5-difluorobenzylamine.

Representative Experimental Protocol: N-Acetylation

The following protocol describes a general and robust method for the N-acetylation of substituted benzylamines. This procedure can be employed for a direct comparison of the reactivity of 3-chloro-5-fluorobenzylamine and 3,5-difluorobenzylamine.

Materials:

  • Substituted Benzylamine (3-chloro-5-fluorobenzylamine or 3,5-difluorobenzylamine)

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzylamine (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate, dry dropping funnel, dilute acetyl chloride (1.05 eq.) with anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred benzylamine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation and Expected Observations:

  • Reaction Monitoring: TLC analysis should show the consumption of the starting benzylamine and the appearance of a new, typically less polar, product spot.

  • Comparative Rate: When run in parallel under identical conditions, the reaction with 3-chloro-5-fluorobenzylamine is expected to proceed to completion faster than the reaction with 3,5-difluorobenzylamine. This can be qualitatively observed by TLC at various time points or quantitatively determined by techniques like GC-MS or HPLC analysis of aliquots taken from the reaction mixture.

  • Yield: Both reactions are expected to proceed with high yields, but the slightly higher reactivity of 3-chloro-5-fluorobenzylamine may translate to a marginally higher isolated yield under identical reaction times.

G

Steric Considerations

While electronic effects are the primary drivers of the reactivity difference in N-acylation, steric hindrance can also play a role. The van der Waals radius of chlorine (1.75 Å) is larger than that of fluorine (1.47 Å). However, with both substituents at the meta-position, they are sufficiently removed from the benzylic amino group, and therefore, the steric hindrance at the reaction center is expected to be minimal and not a significant differentiating factor in this specific comparison.

Conclusion

This guide provides a framework for researchers to make informed decisions when selecting between these two valuable building blocks. The provided experimental protocol offers a reliable method for validating these predictions in a laboratory setting. Understanding these subtle yet crucial differences in reactivity is essential for optimizing reaction conditions, improving yields, and ultimately, accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

  • LookChem. Cas 90390-27-5, 3,5-Difluorobenzylamine. [Link]

  • PubChem. 3,5-Difluorobenzylamine. [Link]

  • Cheméo. Chemical Properties of 3,5-Difluorobenzylamine (CAS 90390-27-5). [Link]

  • PubChem. 3-Chloro-4-fluorobenzylamine. [Link]

  • Kandarpa, P., et al. "REGIOSELECTIVE N-ACYLATION OF." International Journal of Applied Biology and Pharmaceutical Technology, vol. 5, no. 3, 2014, pp. 170-173.
  • RSC Publishing. Deaminative coupling of benzylamines and arylboronic acids. [Link]

  • Quora. Is the amino group in a benzyl amine an electron withdrawing group?[Link]

  • ACS Publications. Kinetics and Mechanism of the Addition of Benzylamines to Benzylidenemalononitriles in Acetonitrile. [Link]

  • ResearchGate. Light driven oxidative coupling of benzylamines using Fe(bpy)3/npg-C3N4...[Link]

  • MDPI. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. [Link]

  • ResearchGate. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • Wikipedia. Hammett equation. [Link]

  • PubMed. A comparative study of N.C.A. fluorine-18 labeling of proteins via acylation and photochemical conjugation. [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • PMC. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]

  • CORE. Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • ResearchGate. Hammett plot for the competitive oxidation of benzylamine and p‐substituted derivatives catalyzed by 1 for nitrile (a) and imine formation (b) …. [Link]

  • KCS. Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. [Link]

  • OSTI.gov. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. [Link]

  • Scribd. NCYC 511 - Hammett Equation and Hammett Plot - I. [Link]

  • CORE Scholar. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • ACS Publications. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PMC. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. [Link]

  • Washington State University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

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A Comparative Guide to the Electronic Effects of 3-Chloro vs. 3-Fluoro Substituents on Benzylamine Basicity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Amine Basicity Matters in Drug Development

In the landscape of medicinal chemistry and drug development, the basicity of an amine functional group, quantified by its pKa value, is a cornerstone of molecular design. This parameter profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, governing its solubility, absorption, distribution, metabolism, and elimination (ADME).[1] The ability of an amine to exist in a protonated state at physiological pH (typically around 7.4) dictates its interaction with biological targets, membrane permeability, and potential for off-target effects. Consequently, the strategic modulation of amine basicity through chemical substitution is a critical tool for optimizing drug candidates.

This guide provides an in-depth comparison of the electronic effects of two common halogen substituents, chlorine and fluorine, when placed at the meta- (3-) position of the benzylamine scaffold. By examining the subtle yet significant interplay of inductive and resonance effects, we aim to provide researchers with a clear, data-driven framework for rational drug design.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The basicity of the benzylamine nitrogen is determined by the availability of its lone pair of electrons to accept a proton. Substituents on the aromatic ring can either decrease or increase the electron density on this nitrogen, thereby modulating its basicity. Halogens introduce a classic electronic dichotomy: they are electronegative atoms that withdraw electron density through the sigma-bond framework (a negative inductive effect, -I), but they also possess lone pairs that can be donated into the pi-system of the ring (a positive resonance effect, +R).[2][3]

  • Inductive Effect (-I): This effect involves the polarization of single bonds due to differences in electronegativity. Both fluorine and chlorine are more electronegative than carbon and thus pull electron density away from the benzene ring. This deactivating effect reduces the electron density at the benzylic carbon and, subsequently, the nitrogen atom, making the amine less basic.[4][5]

  • Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons into the conjugated pi-system of the aromatic ring.[6] This donation of electron density would, in principle, increase the basicity of the amine.

For halogens, the electron-withdrawing inductive effect is generally considered to dominate over the electron-donating resonance effect.[2] This is why both 3-fluoro- and 3-chlorobenzylamine are less basic than the parent benzylamine. However, the relative magnitudes of these two opposing effects for fluorine versus chlorine are what drive the differences in their impact on basicity.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Halogen (X) (F, Cl) Ring_I Aromatic Ring Inductive->Ring_I σ-bond polarization (Electron Withdrawal) Amine_N Amine Nitrogen Ring_I->Amine_N Decreases e⁻ density (↓ Basicity) Resonance Halogen (X) (F, Cl) Ring_R Aromatic Ring Resonance->Ring_R π-system delocalization (Electron Donation) Ring_R->Amine_N Increases e⁻ density (↑ Basicity)

Caption: Inductive withdrawal (-I) and resonance donation (+R) by halogens.

Quantitative Comparison: pKa Values

The most direct way to compare the basicity of these amines is by examining their pKa values (more accurately, the pKa of their conjugate acids, pKaH). A lower pKa value corresponds to a weaker base.

CompoundStructurepKa (Predicted)Reference
BenzylamineC₆H₅CH₂NH₂9.33[7][8][9]
3-Fluorobenzylamine3-F-C₆H₄CH₂NH₂8.80 ± 0.10[10][11]
3-Chlorobenzylamine3-Cl-C₆H₄CH₂NH₂8.77 ± 0.10[12]

Note: The pKa values for the substituted benzylamines are computationally predicted values and serve as a strong basis for comparison. Experimental verification is recommended for critical applications.

Interpreting the Data: A Delicate Balance

The data clearly shows that both halogen substituents decrease the basicity of benzylamine, as expected from their dominant electron-withdrawing inductive effects. The more intriguing observation is the subtle difference between the fluoro and chloro analogues.

  • Electronegativity and the Inductive Effect: Fluorine is the most electronegative element, and its inductive effect (-I) is significantly stronger than that of chlorine.[4] Based on this effect alone, one would predict 3-fluorobenzylamine to be the weaker base (lower pKa).

  • Orbital Overlap and the Resonance Effect: The resonance effect (+R) of halogens arises from the donation of a lone pair into the ring. This effect is more pronounced for fluorine than for chlorine.[2] The effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon allows for more efficient electron donation compared to the less effective overlap between chlorine's 3p orbital and carbon's 2p orbital.[2]

  • Synthesis of Effects: The observed (predicted) pKa values suggest that the stronger resonance donation from fluorine partially counteracts its stronger inductive withdrawal. In contrast, chlorine has both a weaker inductive effect and a weaker resonance effect. At the meta position, the inductive effect is the primary mode of electronic influence.[13] The predicted data indicates that the net electron-withdrawing effect of the 3-chloro substituent is marginally greater than that of the 3-fluoro substituent, resulting in a slightly lower basicity for 3-chlorobenzylamine. This highlights the delicate balance between these two opposing forces and demonstrates that a simple consideration of electronegativity is insufficient for precise predictions.

Experimental Protocol: pKa Determination by Potentiometric Titration

To validate predicted pKa values and obtain high-fidelity data, potentiometric titration is a widely used and accurate method.[1][14][15] It relies on monitoring the pH of a solution as a titrant is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).

Potentiometric_Titration_Workflow A 1. Sample Preparation - Dissolve known concentration of amine in deionized water. - Ensure complete dissolution. B 2. System Calibration - Calibrate pH meter using standard buffers (e.g., pH 4, 7, 10). A->B C 3. Titration Setup - Immerse calibrated pH electrode and temperature probe. - Stir solution continuously. B->C D 4. Data Acquisition - Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. - Record pH after each addition, allowing for equilibration. C->D E 5. Data Analysis - Plot pH vs. Volume of Titrant Added. D->E F 6. pKa Determination - Identify the equivalence point (steepest point of the curve). - Determine the half-equivalence volume. - The pH at the half-equivalence point is the pKa. E->F

Caption: A simplified workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Materials and Reagents:

    • Benzylamine, 3-chlorobenzylamine, or 3-fluorobenzylamine

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Deionized, CO₂-free water

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Class A burette (10 or 25 mL)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a sample of the amine (e.g., 0.1 mmol) in a specific volume of deionized water (e.g., 50 mL) in a beaker.[1]

    • Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin adding the 0.1 M HCl titrant from the burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14]

    • Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found visually or more accurately by calculating the first derivative of the curve (d(pH)/dV).

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the amine's conjugate acid is equal to the pH of the solution at this half-equivalence point.[15]

Conclusion and Application

The substitution of a benzylamine ring with 3-fluoro or 3-chloro substituents provides a reliable method for attenuating basicity. Both halogens render the amine less basic than the parent compound due to their strong inductive electron withdrawal. The predicted pKa values suggest that 3-chlorobenzylamine (pKa ≈ 8.77) is marginally less basic than 3-fluorobenzylamine (pKa ≈ 8.80). This subtle difference arises from the competing influences of induction and resonance, where fluorine's stronger resonance donation slightly offsets its more powerful inductive withdrawal compared to chlorine.

For drug development professionals, this understanding allows for the fine-tuning of a molecule's ionization state. Choosing between a 3-fluoro and a 3-chloro substituent can subtly alter a compound's properties, potentially impacting its binding affinity, solubility, and metabolic stability.[16][17] This guide underscores the importance of considering the multifaceted electronic nature of substituents beyond simple electronegativity trends and provides a robust experimental framework for the precise determination of these critical physicochemical parameters.

References

  • De Vrieze, M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Le, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. PubChem. [Link]

  • Akdağ, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • LookChem. (n.d.). 3-Fluorobenzylamine. LookChem. [Link]

  • Chemistry Steps. (2025). How Resonance Affects Acidity and Basicity. Chemistry Steps. [Link]

  • ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry. [Link]

  • Thompson, S., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Chem 205. (n.d.). resonance and induction tutorial. University of Arizona. [Link]

  • JoVE. (2025). Video: Basicity of Aromatic Amines. JoVE. [Link]

Sources

Optimizing Pharmacokinetics: Lipophilicity (LogP) Comparison of Halogenated Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of Halogenation

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a candidate's membrane permeability with its metabolic stability. Benzylamines are ubiquitous pharmacophores found in CNS agents, antimicrobials, and enzyme inhibitors. However, unsubstituted benzylamine has a relatively low lipophilicity (LogP ~1.09) and is highly susceptible to rapid oxidative metabolism by hepatic enzymes ()[1].

By strategically introducing halogen atoms (Fluorine, Chlorine, Bromine) onto the benzyl ring, we can precisely tune the molecule's electronic properties and octanol-water partition coefficient (LogP). The causality behind these modifications is rooted in atomic physics:

  • Fluorine (F): Due to its high electronegativity and small atomic radius (Van der Waals radius ~1.47 Å), fluorine substitution provides a minimal increase in steric bulk. However, the exceptionally strong C–F bond (~480 kJ/mol) effectively shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, drastically increasing the in vitro half-life without making the molecule overly greasy ()[2].

  • Chlorine (Cl) and Bromine (Br): These heavier halogens possess larger atomic radii, which significantly increases the molecule's lipophilic surface area. This drives a higher LogP, enhancing blood-brain barrier (BBB) penetration and affinity for hydrophobic binding pockets, though it requires careful monitoring to avoid non-specific toxicity and off-target binding ()[3].

Comparative LogP Data Analysis

To objectively compare these effects, the table below synthesizes the experimental and calculated LogP values alongside their pharmacokinetic impact.

CompoundSubstitution PatternLogP (Octanol/Water)Metabolic Half-Life / Pharmacokinetic Impact
Benzylamine None1.09Baseline permeability; rapid metabolism (~2 hours)[2],[1].
2,4-Difluorobenzylamine 2,4-Di-Fluoro1.23 – 2.12Modest lipophilicity increase; highly resistant to oxidative degradation[4].
2-Chlorobenzylamine 2-Chloro~1.80Increased hydrophobic binding; moderate half-life[2].
amine 2-Chloro, 4-Fluoro, N-Methyl2.10Synergistic BBB penetration; extended half-life (>6 hours)[2].
4-Bromobenzylamine 4-Bromo~2.40High lipophilicity; strong hydrophobic pocket anchoring[3].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While high-throughput HPLC methods (OECD 117) are common for screening, they are indirect and rely heavily on the retention times of reference compounds, which can introduce systemic artifacts for novel halogenated scaffolds ()[5]. For absolute accuracy in the LogP range of -2 to 4, the Shake-Flask Method (OECD 107) remains the gold standard ()[6].

As an analytical scientist, I mandate this protocol because it operates as a self-validating system . By quantifying the solute in both phases independently, we establish a strict mass balance. If the total recovered mass deviates from the input mass, the system instantly flags experimental errors.

Step-by-Step Protocol (Adapted from OECD 107)
  • Phase Saturation: Stir n-octanol and high-purity water together for 24 hours prior to the experiment.

    • Causality: This ensures the phases are mutually saturated, preventing microscopic volume shifts during the actual solute equilibration[6].

  • Volume Ratio Setup: Prepare three distinct solvent ratios (e.g., 1:1, 1:2, and 2:1 of n-octanol to water) in duplicate vessels.

    • Causality: Running multiple ratios proves that the calculated partition coefficient is a true thermodynamic constant, independent of the solvent volume used[6].

  • Equilibration: Add the halogenated benzylamine stock solution. Mechanically shake the vessels at a constant temperature (20–25°C ± 1°C) for 30 minutes.

  • Phase Separation: Centrifuge the mixtures at >2000 RPM for 15 minutes.

    • Causality: Halogenated compounds are highly hydrophobic and prone to forming microdroplets in the aqueous phase. Centrifugation breaks these emulsions; failure to do so results in a falsely elevated aqueous concentration and an artificially low LogP[7].

  • Quantification & Validation: Extract aliquots from both phases and quantify using HPLC-UV. Calculate the mass balance. The six resulting LogP values must fall within a strict range of ± 0.3 units to be considered valid[6].

Workflow Visualization

The following diagram illustrates the critical path and self-validating logic of the OECD 107 LogP determination workflow.

LogP_Workflow Start 1. Solvent Preparation Mutually Saturated Phases Ratios 2. Setup 3 Volume Ratios (1:1, 1:2, 2:1) Start->Ratios Shake 3. Mechanical Equilibration Constant Temp (20-25°C) Ratios->Shake Centrifuge 4. Centrifugation (Clears Microdroplets) Shake->Centrifuge Quantify 5. HPLC-UV Quantification (Measure Both Phases) Centrifuge->Quantify Validate 6. Self-Validation Check Mass Balance & ΔLogP < 0.3 Quantify->Validate

Caption: Self-validating workflow for Shake-Flask LogP determination, ensuring mass balance.

References

  • PubChem Compound Summary for Benzylamine , National Center for Biotechnology Information. URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method , OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • High-accuracy water solubility determination using logK , KREATiS. URL: [Link]

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Safety Operating Guide

Laboratory Guide: Proper Disposal of 3-Chloro-5-fluorobenzylamine Hydrochloride

[1]

Executive Summary

3-Chloro-5-fluorobenzylamine hydrochloride (CAS: 90389-34-7) is a halogenated aromatic amine salt.[1][2][3][4] Unlike standard organic waste, its disposal requires strict segregation into Halogenated Waste Streams to prevent damage to standard incinerators and the formation of dioxins.[1] This guide outlines the mandatory segregation, neutralization, and disposal protocols to ensure compliance with EPA/RCRA standards and laboratory safety best practices.

Part 1: Chemical Identity & Hazard Profile[1][3]

Before handling waste, verify the material identity to ensure compatibility with disposal canisters.[1]

ParameterSpecificationOperational Note
Chemical Name 3-Chloro-5-fluorobenzylamine hydrochloride
CAS Number 90389-34-7Verify against container label.[1]
Formula C₇H₇ClF[1][4] · HClContains Chlorine and Fluorine .[1]
Physical State White to off-white solidHygroscopic; keep tightly sealed.[1]
Acidity (pH) Acidic in solution (< 5.[1]0)Corrosive/Irritant to mucous membranes.[1]
Key Hazards Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3Inhalation of dust is the primary exposure risk.[1]

Critical Safety Insight: As a hydrochloride salt, this compound will generate hydrochloric acid fumes if in contact with strong moisture or protic solvents under heat.[1] Always handle in a fume hood.[1]

Part 2: Pre-Disposal Assessment (The "Why")[1]

The Halogen Rule

You cannot dispose of this substance in standard "Organic Waste" containers.[1]

  • Causality: Standard organic waste is often used as fuel blending for cement kilns or standard incinerators.[1] Halogenated compounds (containing Cl, F, Br, I) release acid gases (HCl, HF) upon combustion, which corrode incinerator scrubbers and can form toxic dioxins/furans if not burned at specific high temperatures (>1100°C).[1]

  • The Protocol: You must segregate this waste into a container explicitly labeled "HALOGENATED ORGANIC WASTE." [1]

Compatibility Check
  • Do NOT Mix With: Strong oxidizing agents (e.g., Nitric Acid, Permanganates) or strong bases (liberates the free amine, changing volatility and odor profile).[1]

  • Safe Solvents for Dissolution: Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).[1]

Part 3: Operational Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess Reagent)

Best for: Expired chemicals or surplus dry powder.[1]

  • Segregation: Do not dissolve the solid unless necessary.[1] Solid waste is cheaper to transport than liquid waste.[1]

  • Packaging: Place the original container (if compatible) or the solid directly into a clear, heavy-duty polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "3-Chloro-5-fluorobenzylamine HCl (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][5]

  • Secondary Containment: Place the bag into the lab's Solid Hazardous Waste Drum .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or dissolved samples.[1]

  • pH Check (Self-Validating Step): Dip a pH strip into the waste solution.[1]

    • If pH < 4:[1] Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases (neutralization of HCl).[1]

    • Why? Neutralizing protects the waste drum from corrosion and prevents pressure buildup from off-gassing.[1]

  • Solvent Selection: Ensure the carrier solvent is compatible with halogenated streams.[1]

    • Preferred: Dichloromethane (DCM) or Chloroform (already halogenated).[1]

    • Acceptable: Methanol or Ethanol (will be classified as halogenated once mixed).[1]

  • Transfer: Pour into the Halogenated Organic Liquid Waste carboy.

    • Crucial: Leave 10% headspace in the container to allow for thermal expansion.[1]

Scenario C: Spill Cleanup Procedure

Immediate Action for Benchtop Spills.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or half-mask respirator.[1]

  • Containment: Cover the spill with a dry absorbent pad or vermiculite .[1]

  • Neutralization:

    • Dust the area lightly with Sodium Carbonate (soda ash) or Sodium Bicarbonate to neutralize the acidity of the HCl salt.[1]

  • Collection: Scoop the mixture into a wide-mouth jar. Label as "Debris contaminated with Halogenated Amine."[1]

  • Surface Decontamination: Wipe the surface with water and soap; collect the wipes into the same solid waste jar.[1]

Part 4: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste: 3-Chloro-5-fluorobenzylamine HClStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathPureSolidIs it Pure/Expired Reagent?SolidPath->PureSolidDebrisContaminated Debris/Wipes?SolidPath->DebrisSolventCheckSolvent Type?LiquidPath->SolventCheckSolidBinSolid Waste Bin(Label: Toxic/Irritant)PureSolid->SolidBinDouble BagDebris->SolidBinSeal in JarHaloLiquidHalogenated Liquid Waste CarboySolventCheck->HaloLiquidContains Halogens (DCM/Chloroform)SolventCheck->HaloLiquidNon-Halo Solvent (MeOH/Acetone)NonHaloLiquidDo NOT use Non-Halogenated StreamSolventCheck->NonHaloLiquidProhibited

Figure 1: Decision tree for segregating halogenated amine waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute forces the entire mixture into the Halogenated stream.[1]

Part 5: Regulatory Compliance (RCRA/EPA)[1]

In the United States, this compound falls under specific regulatory scrutiny due to its halogen content.[1]

  • Waste Coding:

    • While 3-Chloro-5-fluorobenzylamine is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it is a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.[1]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F001/F002 code.[1][6][7]

  • Drain Disposal: Strictly Prohibited.

    • Discharge into sewer systems violates the Clean Water Act due to the compound's potential aquatic toxicity and resistance to biodegradation.[1]

  • Documentation:

    • Maintain an up-to-date Safety Data Sheet (SDS) in the lab.[1]

    • Log the volume added to the waste carboy immediately.[1]

References

  • Thermo Fisher Scientific. (2021).[1][3] Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride. Retrieved from

  • BLD Pharm. (2023).[1] Product Analysis: 3-Chloro-5-fluorobenzylamine hydrochloride (CAS 90389-34-7).[1][2] Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from

  • Santa Cruz Biotechnology. Chemical Waste Disposal Guidelines for Halogenated Amines. Retrieved from

Personal protective equipment for handling 3-Chloro-5-fluorobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling & PPE Protocols for 3-Chloro-5-fluorobenzylamine Hydrochloride

As a critical halogenated building block in drug discovery and organic synthesis, 3-Chloro-5-fluorobenzylamine hydrochloride presents specific occupational hazards. While it is a stable solid under normal conditions, its unique chemical topology—combining a water-soluble hydrochloride salt with a lipophilic, halogenated aromatic ring—demands rigorous engineering controls and precise Personal Protective Equipment (PPE).

This guide provides researchers and drug development professionals with a self-validating operational framework to ensure absolute safety during handling, synthesis, and disposal.

Physicochemical Profile & Hazard Quantification

Before handling any chemical, it is critical to understand its quantitative properties and regulatory hazard classifications. The data below establishes the baseline for our safety protocols[1].

Property / Hazard ClassificationSpecification / Details
CAS Number 90389-34-7
Molecular Formula C₇H₈Cl₂FN (or C₇H₇ClFN · HCl)
Molecular Weight 196.05 g/mol
Physical State Solid (Powder/Crystalline)
GHS Health Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2), STOT SE 3 (Respiratory)
Thermal Decomposition Emits Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), NOₓ, and COₓ

Mechanistic Causality of Hazards (The "Why")

Safety protocols are only effective when the underlying chemical mechanisms are understood. The hazards of 3-Chloro-5-fluorobenzylamine hydrochloride are driven by three distinct chemical properties:

  • Osmotic and pH Disruption: As a hydrochloride salt, this compound is highly hygroscopic and water-soluble. If airborne crystalline dust makes contact with the mucosal membranes of the respiratory tract or the tear film of the eyes, it rapidly dissociates. This dissolution creates a localized acidic environment (due to the HCl component) combined with the inherent basicity of the free amine. This dual-action disrupts lipid bilayers, causing immediate cellular irritation and potential corneal damage, as outlined in the2[2].

  • Lipophilicity and Dermal Penetration: The addition of chloro and fluoro substituents on the aromatic ring significantly increases the lipophilicity of the molecule's core. If the powder is accidentally dissolved in common laboratory solvents (e.g., DMSO, DMF, or methanol) and contacts the skin, the solvent acts as a permeation enhancer, driving the halogenated aromatic payload through the stratum corneum much faster than the dry powder alone.

  • Thermal Instability: In the event of extreme heat or a laboratory fire, the compound undergoes thermal degradation, releasing highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl)[2].

Personal Protective Equipment (PPE) Specifications

To mitigate the mechanisms described above, the following PPE must be utilized.

  • Hand Protection: Nitrile gloves are mandatory. For handling the dry solid, standard 0.11 mm (4.3 mil) nitrile gloves provide sufficient protection. However, if handling the compound in organic solvents, double-gloving is required to prevent solvent-mediated permeation.

  • Eye/Face Protection: ANSI Z87.1-certified tight-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient because they do not seal against airborne crystalline dust settling into the eyes.

  • Body Protection: A knee-length, flame-resistant (FR) or 100% cotton lab coat, fully buttoned. Synthetic fabrics (like polyester) must be avoided as they can melt into the skin during a thermal event.

  • Respiratory Protection: Routine handling must occur inside a chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the fine dust.

Operational Workflow & Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Validation: Check the digital hood monitor. Do not proceed unless the face velocity reads a stable 80–100 feet per minute (fpm).

Step 2: PPE Donning and Integrity Check

  • Action: Equip splash goggles, button the lab coat, and don nitrile gloves.

  • Validation: Perform an air-inflation test on the gloves (trap air and squeeze) to ensure there are no micro-punctures before handling the chemical.

Step 3: Anti-Static Weighing

  • Action: Place an anti-static weighing boat on the analytical balance. Ground your metal spatula by touching it to a grounded metal surface before dipping it into the chemical container.

  • Validation: Observe the balance readout. The weight should stabilize without continuous drift. A drifting weight indicates static interference or excessive air currents that could aerosolize the hazardous powder.

Step 4: Execution and Transfer

  • Action: Slowly transfer the required mass of 3-Chloro-5-fluorobenzylamine hydrochloride. If dissolving the compound, add the solvent to the powder dropwise initially to control any potential exothermic dissolution.

  • Validation: Ensure the powder is fully wetted or dissolved before removing the reaction vessel from the fume hood.

Step 5: Decontamination

  • Action: Wipe down the balance, spatulas, and surrounding hood area with a damp paper towel (using water) to capture any residual dust.

  • Validation: Perform a visual inspection of the area using a secondary light source (like a flashlight) at a low angle to ensure no crystalline reflection remains on the surfaces.

Spill Response & Disposal Plan

  • Dry Spills: Do NOT sweep dry powder, as this immediately aerosolizes the respiratory hazard. Gently cover the spill with damp absorbent pads to suppress dust formation, then carefully scoop the material into a hazardous waste container.

  • Wet Spills (in solvent): Isolate the area. Absorb with inert materials such as vermiculite or sand. Do not use combustible absorbents like sawdust.

  • Disposal: All contaminated materials, including empty vials, paper towels, and used gloves, must be collected in clearly labeled, sealable containers and disposed of as halogenated solid waste in accordance with institutional and environmental regulations[2].

Hazard Mitigation Workflow

G Start Risk Assessment: 3-Chloro-5-fluorobenzylamine HCl EngControl Engineering Controls: Chemical Fume Hood (80-100 fpm) Start->EngControl Step 1: Containment PPE PPE Donning: Nitrile Gloves, Goggles, Lab Coat EngControl->PPE Step 2: Protection Handling Operational Execution: Weighing & Solvent Transfer PPE->Handling Step 3: Execution Waste Waste Disposal: Halogenated Solid Waste Handling->Waste Step 4: Normal Completion Spill Spill Response: Isolate, Absorb, Neutralize Handling->Spill Step 4: Accidental Release

Workflow for the safe handling and hazard mitigation of 3-Chloro-5-fluorobenzylamine hydrochloride.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.